molecular formula C16H18ClN5O2 B12433064 Erk-IN-2

Erk-IN-2

Cat. No.: B12433064
M. Wt: 347.80 g/mol
InChI Key: VPFDSSKZNLUCLT-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erk-IN-2 is a potent and selective inhibitor of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2), key components of the Ras/Raf/MEK/ERK signaling pathway . This cascade is a central regulator of crucial cellular processes, including proliferation, differentiation, and survival . Dysregulation of the ERK pathway is implicated in approximately one-third of all cancers, making it a critical target for oncological research . By specifically targeting ERK1/2, this compound provides a valuable tool for investigating pathway dynamics in disease models. The primary research applications for this compound include investigating the mechanisms of tumor growth and progression, and exploring strategies to overcome resistance to upstream kinase inhibitors . Beyond oncology, ERK1/2 plays a significant role in the nervous system, contributing to neuronal plasticity and the development of chronic pain states, positioning this compound as a compound of interest in neuroscience research . Furthermore, the ERK pathway is involved in cellular senescence and the response to DNA damage, expanding the potential research utility of this inhibitor . SPECIFIC RESEARCH APPLICATIONS: Cancer Research: Study of ERK-driven tumors and combination therapies to enhance radiosensitivity or overcome drug resistance. Neuroscience: Investigation of synaptic plasticity, learning, memory, and chronic pain pathways. Cell Biology: Exploration of cell cycle regulation, differentiation, and stress responses. WARNING: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic purposes, or for any form of personal use.

Properties

Molecular Formula

C16H18ClN5O2

Molecular Weight

347.80 g/mol

IUPAC Name

1-[4-(hydroxymethyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-3-[(1R)-1-phenylethyl]urea;hydrochloride

InChI

InChI=1S/C16H17N5O2.ClH/c1-10(11-5-3-2-4-6-11)18-16(23)20-15-7-13-12(8-17-21-13)14(9-22)19-15;/h2-8,10,22H,9H2,1H3,(H,17,21)(H2,18,19,20,23);1H/t10-;/m1./s1

InChI Key

VPFDSSKZNLUCLT-HNCPQSOCSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO.Cl

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO.Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ERK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Extracellular signal-Regulated Kinase (ERK) signaling pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central regulator of a multitude of cellular processes, including proliferation, differentiation, survival, and motility.[1][2][3][4] Dysregulation of the ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][5][6][7] This technical guide provides a comprehensive overview of the mechanism of action of ERK inhibitors, compounds designed to specifically block the activity of ERK1 and ERK2. While specific data for a compound designated "Erk-IN-2" is not prominently available in the current scientific literature, this document will detail the established mechanisms of well-characterized ERK inhibitors, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

The core principle behind ERK inhibition is to disrupt the downstream signaling events that promote uncontrolled cell growth.[1] This is primarily achieved through two main strategies: competitive inhibition at the ATP-binding site and allosteric inhibition at sites distant from the active site.[1] Understanding these mechanisms is crucial for the development of novel and more effective cancer therapeutics.[5]

The ERK Signaling Pathway

The canonical ERK signaling cascade, also known as the Ras-Raf-MEK-ERK pathway, transmits signals from cell surface receptors to the nucleus.[3][6][8] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals like growth factors. This leads to the activation of the small GTPase Ras, which in turn recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf).[3][9] Activated Raf then phosphorylates and activates MEK1 and MEK2 (MAPK/ERK kinases).[10] Finally, MEK1/2 dually phosphorylates ERK1 and ERK2 on threonine and tyrosine residues within their activation loop, leading to their full activation.[3][10] Activated ERK can then phosphorylate a plethora of cytoplasmic and nuclear substrates, including transcription factors, to regulate gene expression and elicit a cellular response.[9][11][12]

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_P p-ERK1/2 Substrates_cyto Cytoplasmic Substrates ERK_P->Substrates_cyto Phosphorylates ERK_P_nuc p-ERK1/2 ERK_P->ERK_P_nuc Translocates Substrates_nuc Nuclear Substrates (e.g., Transcription Factors) ERK_P_nuc->Substrates_nuc Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Substrates_nuc->Gene_Expression Regulates

Figure 1: The canonical Ras-Raf-MEK-ERK signaling cascade.

Core Mechanisms of ERK Inhibition

ERK inhibitors can be broadly classified based on their mode of binding and mechanism of action.

ATP-Competitive Inhibition

The most common mechanism of action for kinase inhibitors is competition with ATP for binding to the enzyme's active site.[1] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of ERK substrates, thereby blocking downstream signaling.[1]

Allosteric Inhibition

Allosteric inhibitors bind to a site on the enzyme distinct from the ATP-binding pocket.[1] This binding induces a conformational change in the ERK protein that reduces its catalytic activity.[1] Allosteric inhibitors can offer higher specificity compared to ATP-competitive inhibitors.[1]

Induction of a Novel Binding Pocket

Some advanced inhibitors, such as SCH772984, exhibit a unique mechanism. SCH772984 induces the formation of a previously unknown binding pocket in ERK1/2.[5][13] This pocket is created by an inactive conformation of the phosphate-binding loop and an outward tilt of helix αC.[5][13] This novel binding mode is associated with slow binding kinetics and high selectivity.[5][13]

Inhibition_Mechanisms cluster_atp ATP-Competitive Inhibition cluster_allo Allosteric Inhibition cluster_novel Novel Pocket Induction ERK_ATP ERK Active Site ATP ATP ATP->ERK_ATP Blocked Inhibitor_ATP ATP-Competitive Inhibitor Inhibitor_ATP->ERK_ATP Binds ERK_Allo ERK Inactive ERK Inactive ERK ERK_Allo->Inactive ERK Conformational change Inhibitor_Allo Allosteric Inhibitor Inhibitor_Allo->ERK_Allo Binds to allosteric site ERK_Novel ERK Inactive ERK\n(Unique Conformation) Inactive ERK (Unique Conformation) ERK_Novel->Inactive ERK\n(Unique Conformation) Stabilizes Inhibitor_Novel e.g., SCH772984 Inhibitor_Novel->ERK_Novel Binds and induces pocket

Figure 2: General mechanisms of ERK inhibition.

Quantitative Data for Selected ERK Inhibitors

The potency and selectivity of ERK inhibitors are determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of an inhibitor.

InhibitorTargetIC50 / KiAssay TypeReference
SCH772984 ERK14 nMCell-free[14]
ERK21 nMCell-free[14]
Haspin398 nM-[5]
JNK11080 nM-[5]
Ulixertinib (BVD-523) ERK1/ERK2<0.3 nM-[14]
Ravoxertinib (GDC-0994) ERK11.1 nM-[14]
ERK20.3 nM-[14]
Temuterkib (LY3214996) ERK1/25 nMBiochemical[14]
FR 180204 ERK1Ki: 0.31 µM-[14]
ERK2Ki: 0.14 µM-[14]

Experimental Protocols for Assessing ERK Inhibition

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified ERK protein.

Methodology:

  • Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT) containing purified active ERK2 enzyme (e.g., 2 nM).[11]

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture and incubate for a predetermined time.

  • Substrate and ATP: Initiate the kinase reaction by adding a specific substrate (e.g., Ets) and radiolabeled [γ-32P]-ATP.[11]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10 minutes).[11]

  • Reaction Quenching and Detection: Stop the reaction and spot aliquots onto filter paper (e.g., P81).[11] Wash the filters to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare reaction mix (ERK2 enzyme, buffer) B Add test inhibitor (varying concentrations) A->B C Add substrate and [γ-32P]-ATP B->C D Incubate at 30°C C->D E Stop reaction and spot on filter paper D->E F Wash and measure radioactivity E->F G Calculate % inhibition and IC50 F->G

Figure 3: Workflow for an in vitro kinase assay.
Cellular Phospho-ERK Assay (ELISA-based)

Objective: To measure the level of phosphorylated ERK (p-ERK) in cultured cells treated with an inhibitor, reflecting the compound's activity in a cellular context.

Methodology:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and culture until they reach the desired confluency. Treat the cells with the test inhibitor for a specified time, followed by stimulation with a growth factor (e.g., EGF) to activate the ERK pathway.

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • ELISA Procedure:

    • Add cell lysates to a microplate pre-coated with a capture antibody specific for total ERK1/2.[15]

    • Incubate to allow the ERK protein to bind.

    • Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of ERK (p-ERK at Thr202/Tyr204).[15] This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).[15]

    • Wash away unbound detection antibody and add a substrate for the enzyme (e.g., TMB for HRP).

    • Stop the reaction and measure the absorbance or fluorescence using a plate reader.[16]

  • Data Analysis: The signal intensity is proportional to the amount of p-ERK. Normalize the p-ERK signal to the total ERK levels or cell number. Determine the IC50 of the inhibitor on p-ERK levels.

pERK_ELISA_Workflow A Seed and culture cells in 96-well plate B Treat with inhibitor, then stimulate with growth factor A->B C Lyse cells B->C D Add lysate to anti-ERK coated plate C->D E Add HRP-conjugated anti-p-ERK antibody D->E F Add HRP substrate E->F G Measure absorbance F->G H Analyze data and determine IC50 G->H

Figure 4: Workflow for a cellular phospho-ERK ELISA.

Visualizing the Impact of ERK Inhibition on the Signaling Pathway

ERK inhibitors act downstream of MEK, directly targeting ERK1 and ERK2. This leads to a blockage of the phosphorylation of ERK's substrates, thereby inhibiting the cellular responses of proliferation and survival.

ERK_Inhibition_Pathway Ras Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK_P p-ERK1/2 Substrates Substrate Phosphorylation ERK_P->Substrates Response Cellular Response (Proliferation, Survival) Substrates->Response Inhibitor This compound Inhibitor->ERK_P Inhibits

Figure 5: Point of intervention for an ERK inhibitor in the signaling cascade.

Off-Target Effects

A critical aspect of drug development is the assessment of inhibitor selectivity. While designed to be specific for ERK1/2, small molecule inhibitors can sometimes bind to other kinases or proteins, leading to off-target effects.[17] For instance, SCH772984 has been shown to bind to haspin and JNK1, albeit with lower affinity than to ERK1/2.[5] Characterizing the off-target profile of an inhibitor is essential for understanding its full biological activity and potential toxicities.

Conclusion

ERK inhibitors represent a promising class of targeted therapies for cancers driven by the MAPK pathway.[6] Their mechanisms of action are diverse, ranging from classical ATP competition to the induction of novel inhibitor-binding pockets. A thorough understanding of these mechanisms, supported by robust quantitative data from well-defined experimental protocols, is paramount for the successful development of selective and potent ERK inhibitors. Future research will likely focus on developing inhibitors with improved selectivity and the ability to overcome resistance mechanisms, ultimately providing better therapeutic options for patients.

References

Erk-IN-2: A Technical Guide to its Role in the MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Extracellular signal-regulated kinase 2 (ERK2), a key component of this cascade, is a highly sought-after target for the development of small molecule inhibitors. This technical guide provides a comprehensive overview of Erk-IN-2, a potent and selective inhibitor of ERK2. We will delve into its mechanism of action, present its biochemical and cellular activity, and provide detailed experimental methodologies for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and signal transduction.

Introduction to the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a highly conserved signaling cascade that transduces extracellular signals from growth factors, cytokines, and other mitogens to the nucleus, ultimately regulating gene expression and cellular responses. The canonical pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which leads to the activation of the small GTPase Ras. Activated Ras recruits and activates the Raf serine/threonine kinases (A-Raf, B-Raf, and c-Raf/Raf-1), which in turn phosphorylate and activate the dual-specificity kinases MEK1 and MEK2. MEK1/2 then phosphorylate and activate their only known substrates, ERK1 and ERK2 (also known as p44/p42 MAPK), on threonine and tyrosine residues within a conserved T-E-Y motif.

Activated ERK1/2 can then phosphorylate a plethora of cytoplasmic and nuclear substrates, including transcription factors, protein kinases, and cytoskeletal proteins, thereby orchestrating a wide range of cellular processes. Given its central role in promoting cell proliferation and survival, the hyperactivation of the MAPK/ERK pathway, often due to mutations in upstream components like Ras and B-Raf, is a major driver of tumorigenesis.

This compound: A Potent ERK2 Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for ERK2.

Chemical Properties
PropertyValue
Molecular Formula C₁₆H₁₈ClN₅O₂
Molecular Weight 347.80 g/mol
CAS Number 2743576-56-7
Mechanism of Action

While the precise binding mode of this compound has not been detailed in publicly available literature, like many small molecule kinase inhibitors, it is presumed to be an ATP-competitive inhibitor. This mechanism involves the inhibitor binding to the ATP-binding pocket of the ERK2 enzyme, thereby preventing the binding of ATP and subsequent phosphorylation of its downstream substrates.

Quantitative Data for this compound

The following tables summarize the in vitro and in-cell activity of this compound, as well as its pharmacokinetic properties in preclinical models.

Biochemical and Cellular Activity
AssayTarget/Cell LineIC₅₀ (nM)Reference
Biochemical Assay ERK21.8[1]
Cellular Assay (RSK Phosphorylation) -280[2]
Cell Proliferation Assay A375SM (Melanoma)214[2]
SK-MEL 30 (Melanoma)305[2]
Colo 205 (Colorectal)91[2]
Lovo (Colorectal)201[2]

Note: The specific cell line used for the RSK phosphorylation assay was not specified in the available literature.

Pharmacokinetic Profile
SpeciesRoute of AdministrationHalf-life (t₁/₂)Oral Bioavailability (F%)Reference
RatIntravenous (0.5 mg/kg)0.4 h-[2]
RatOral (1 mg/kg)-13%[2]

Signaling Pathway and Experimental Workflow Diagrams

MAPK/ERK Signaling Pathway and this compound Inhibition

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates RSK RSK ERK->RSK phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription translocates to nucleus & phosphorylates Erk_IN_2 This compound Erk_IN_2->ERK inhibits Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation leads to

Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on ERK1/2.

General Workflow for Biochemical ERK2 Inhibition Assay

Biochemical_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant active ERK2 - Kinase buffer - ATP - Substrate (e.g., Myelin Basic Protein) - this compound dilutions start->reagents incubation Incubate ERK2 with varying concentrations of this compound reagents->incubation reaction Initiate kinase reaction by adding ATP and substrate incubation->reaction stop Stop reaction reaction->stop detection Detect substrate phosphorylation (e.g., radioactivity, fluorescence) stop->detection analysis Data analysis: Calculate IC50 value detection->analysis end End analysis->end

Caption: A generalized workflow for determining the IC₅₀ of this compound in a biochemical assay.

General Workflow for Cell-Based Proliferation Assay

Cell_Proliferation_Workflow start Start seed Seed cancer cells (e.g., Colo 205) in a 96-well plate start->seed treat Treat cells with a serial dilution of this compound seed->treat incubate Incubate for a defined period (e.g., 72 hours) treat->incubate assay Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate->assay read Measure signal (absorbance or luminescence) assay->read analyze Data analysis: Calculate IC50 value read->analyze end End analyze->end

Caption: A generalized workflow for assessing the anti-proliferative effects of this compound.

Experimental Protocols

The following are generalized protocols for key assays used to characterize ERK inhibitors. The specific protocols used to generate the data for this compound were not available in the public domain.

In Vitro ERK2 Kinase Assay (Radiometric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant ERK2.

Materials:

  • Recombinant active human ERK2

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • [γ-³²P]ATP

  • This compound stock solution (in DMSO)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to each well.

  • Add recombinant ERK2 to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Prepare a reaction mix containing kinase assay buffer, MBP, ATP, and [γ-³²P]ATP.

  • Initiate the kinase reaction by adding the reaction mix to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of 75 mM phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Western Blot for Inhibition of RSK Phosphorylation

Objective: To assess the ability of this compound to inhibit the phosphorylation of a downstream ERK substrate, RSK, in a cellular context.

Materials:

  • Cancer cell line with an active MAPK pathway (e.g., A375SM)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-RSK (e.g., Ser380), anti-total RSK, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-RSK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total RSK and β-actin for normalization.

  • Quantify the band intensities and calculate the IC₅₀ for the inhibition of RSK phosphorylation.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., A375SM, SK-MEL 30, Colo 205, Lovo)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium and add the medium containing the different concentrations of this compound or DMSO to the respective wells.

  • Incubate the plate for 72 hours in a cell culture incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Plot the percentage of viability against the logarithm of this compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Conclusion

This compound is a potent and selective inhibitor of ERK2 that demonstrates significant anti-proliferative activity in various cancer cell lines. Its ability to effectively block the MAPK signaling cascade makes it a promising candidate for further preclinical and clinical investigation. This technical guide has provided a comprehensive overview of the available data on this compound and has outlined standard experimental protocols for its characterization. As research in the field of MAPK pathway inhibitors continues to evolve, further studies on this compound will be crucial to fully elucidate its therapeutic potential.

References

The ERK1/2 Inhibitor Ulixertinib (BVD-523): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulixertinib, also known as BVD-523, is a potent and selective, orally available small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.[1][4] Dysregulation of the MAPK pathway, frequently driven by mutations in upstream components like BRAF and RAS, is a hallmark of a significant portion of human cancers, making ERK1/2 compelling therapeutic targets.[4][5][6] Ulixertinib is an ATP-competitive, reversible inhibitor that has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in clinical trials for various advanced solid tumors.[1][4][5][7] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, biological activity, and relevant experimental protocols for Ulixertinib.

Chemical Structure and Physicochemical Properties

Ulixertinib is a complex heterocyclic molecule with the chemical formula C21H22Cl2N4O2.[2][8][9] Its structure is characterized by a central pyrrole carboxamide core.

Table 1: Physicochemical Properties of Ulixertinib (BVD-523)

PropertyValueReference
IUPAC Name (S)-4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-N-(1-(3-chlorophenyl)-2-hydroxyethyl)-1H-pyrrole-2-carboxamide[9]
Synonyms BVD-523, VRT752271[2][9]
CAS Number 869886-67-9[2][8][9]
Molecular Formula C21H22Cl2N4O2[2][8][9]
Molecular Weight 433.33 g/mol [2][8][9][10]
Appearance White to off-white solid[8]
Solubility DMSO: 86 mg/mL (198.46 mM), Ethanol: 86 mg/mL, Water: Insoluble[10][11]

Mechanism of Action

Ulixertinib functions as a reversible and ATP-competitive inhibitor of both ERK1 and ERK2.[1][4][7] By binding to the ATP-binding pocket of the ERK enzymes, it prevents their phosphorylation of downstream substrates, thereby inhibiting the propagation of signals that drive cell proliferation and survival.[1][2][3] The inhibition of ERK1/2 leads to a halt in the cell cycle and the induction of apoptosis in cancer cells that are dependent on the MAPK pathway for their growth.[2][3] A notable characteristic of Ulixertinib's mechanism is its ability to inhibit the phosphorylation of target substrates even in the presence of increased ERK1/2 phosphorylation, a feedback mechanism often observed with upstream inhibitors.[5][7]

Below is a diagram illustrating the MAPK signaling pathway and the point of inhibition by Ulixertinib.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Substrates Cytoplasmic & Nuclear Substrates ERK->Substrates Proliferation Cell Proliferation, Survival, Differentiation Substrates->Proliferation Ulixertinib Ulixertinib (BVD-523) Ulixertinib->ERK

MAPK Signaling Pathway and Ulixertinib's Point of Inhibition.

Biological Activity

Ulixertinib has demonstrated potent and selective inhibition of ERK1/2 in a variety of preclinical models.

Table 2: In Vitro Activity of Ulixertinib (BVD-523)

ParameterTargetCell LineValueReference
IC50 ERK2-<0.3 nM[8][10]
Ki ERK2-0.04 ± 0.02 nM[7]
IC50 (pRSK) pRSK (downstream of ERK)A375 (BRAFV600E)0.14 µM[10][11]
IC50 (Cell Proliferation) -A375 (BRAFV600E)180 nM[10][11]

In Vivo Activity:

In xenograft models of human cancers with BRAFV600E mutations, such as the A375 melanoma and Colo205 colorectal cancer cell lines, orally administered Ulixertinib has been shown to induce dose-dependent tumor growth inhibition and even tumor regression.[7] For instance, in A375 xenografts, doses of 50 and 100 mg/kg twice daily resulted in significant antitumor activity.[7] In the Colo205 model, doses of 50, 75, and 100 mg/kg twice daily led to mean tumor regressions of -48.2%, -77.2%, and -92.3%, respectively.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ERK inhibitors. Below are representative protocols for key in vitro assays.

Kinase Inhibition Assay (Radiometric)

Objective: To determine the inhibitory activity (Ki) of Ulixertinib against ERK2.

Methodology:

  • Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA, 10 mM DTT, and 0.01% (v/v) CHAPS.[10][11]

  • Enzyme and Substrate: Use purified, activated ERK2 enzyme and a suitable substrate such as Erktide (IPTTPITTTYFFFK).[10]

  • Compound Preparation: Prepare a serial dilution of Ulixertinib in DMSO.

  • Assay Procedure:

    • Dispense 1.2 nM of ERK2 protein in assay buffer into a 384-well plate containing the diluted Ulixertinib or DMSO control.[10][11]

    • Pre-incubate the enzyme and compound for 20 minutes at room temperature.[10]

    • Initiate the kinase reaction by adding a substrate solution containing 16 µM Erktide and 120 µM [γ-33P]ATP.[10]

    • Allow the reaction to proceed for a defined period.

    • Stop the reaction and capture the phosphorylated substrate on a filter plate.

    • Wash the filter plate to remove unincorporated [γ-33P]ATP.

    • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki value can be determined using the Cheng-Prusoff equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of Ulixertinib in a cancer cell line.

Methodology:

  • Cell Culture: Culture A375 melanoma cells in DMEM supplemented with 10% fetal calf serum and 1% L-glutamine.[10][11]

  • Cell Seeding: Seed 200 cells per well in a 384-well plate and incubate overnight.[10][11]

  • Compound Treatment: Add Ulixertinib over a range of concentrations (e.g., 0.03 nM to 30 µM) to the cells using an acoustic dispenser. The final DMSO concentration should be kept constant (e.g., 0.3%).[11]

  • Incubation: Incubate the plates for 72 hours at 37°C.[11]

  • Cell Staining and Imaging:

    • Fix the cells with 4% formaldehyde.[11]

    • Stain the cell nuclei with Hoechst 33342.[11]

    • Wash the plates with PBS.[11]

    • Acquire images and perform a cell count using a high-content imaging system.[11]

  • Data Analysis: Determine the IC50 value for cell proliferation inhibition by plotting the cell count against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an ERK inhibitor like Ulixertinib.

Experimental_Workflow HTS High-Throughput Screening Hit_ID Hit Identification & Lead Generation HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt In_Vitro_Enzyme In Vitro Enzymatic Assays (IC50, Ki, Selectivity) Lead_Opt->In_Vitro_Enzyme In_Vitro_Cell In Vitro Cellular Assays (Proliferation, Apoptosis, Downstream Signaling) Lead_Opt->In_Vitro_Cell ADME_Tox ADME/Tox (Solubility, Permeability, Metabolic Stability, etc.) Lead_Opt->ADME_Tox In_Vivo_PKPD In Vivo PK/PD Studies Lead_Opt->In_Vivo_PKPD In_Vitro_Enzyme->Lead_Opt In_Vitro_Cell->Lead_Opt ADME_Tox->Lead_Opt In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) In_Vivo_PKPD->In_Vivo_Efficacy Candidate Candidate Drug Selection In_Vivo_Efficacy->Candidate

Preclinical Evaluation Workflow for an ERK Inhibitor.

Conclusion

Ulixertinib (BVD-523) is a highly potent and selective ERK1/2 inhibitor with a well-defined mechanism of action and demonstrated anti-tumor efficacy in preclinical models of MAPK pathway-driven cancers. Its development addresses the clinical challenge of acquired resistance to upstream inhibitors like BRAF and MEK inhibitors. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on the discovery and characterization of novel ERK inhibitors.

References

Erk-IN-2: A Technical Guide to Target Validation in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of Erk-IN-2, a potent and selective inhibitor of Extracellular signal-Regulated Kinase 2 (ERK2). This document details the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized to validate its engagement with the intended target in cancer cells.

Introduction to this compound and its Target

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many cancers, leading to uncontrolled cell growth.[2][3] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key downstream effectors in this cascade, making them attractive targets for therapeutic intervention.[2] Inhibition of ERK1/2 offers a strategy to block signaling from multiple upstream mutations and potentially overcome resistance to upstream inhibitors like those targeting RAF or MEK.[4][5]

This compound is a potent and highly selective inhibitor of ERK2.[6][7] It demonstrates significant activity in blocking the phosphorylation of downstream substrates and inhibiting the proliferation of cancer cell lines with activating mutations in the MAPK pathway.[2][3]

Quantitative Data Summary

The following tables summarize the biochemical potency and cellular activity of this compound.

Table 1: Biochemical Activity of this compound

TargetAssay TypeIC50 (nM)
ERK2Kinase Assay1.8

Data sourced from commercially available information.[2][3]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)Assay TypeIC50 (nM)
A375SMMalignant MelanomaBRAF V600ECell Proliferation214
SK-MEL-30Malignant MelanomaNRAS Q61LCell Proliferation305
Colo 205Colorectal AdenocarcinomaBRAF V600ECell Proliferation91
LovoColorectal AdenocarcinomaKRAS G13DCell Proliferation201
---p-RSK Inhibition280

Data sourced from commercially available information.[2][3]

Table 3: In Vivo Pharmacokinetics of this compound in Rat

ParameterValueRoute of Administration
Half-life (t1/2)0.4 h0.5 mg/kg (i.v.)
Bioavailability (F%)13%1 mg/kg (p.o.)

Data sourced from commercially available information.[2][3]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the kinase activity of ERK2, a central node in the MAPK signaling cascade. The diagram below illustrates the canonical MAPK/ERK pathway and the point of intervention for this compound.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates RSK Downstream Effectors (e.g., RSK) ERK->RSK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Myc) ERK->Transcription Translocates & Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Regulates This compound This compound This compound->ERK Inhibits

Figure 1: MAPK/ERK Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the validation of ERK inhibitors like this compound, based on protocols described in relevant patent literature.

Biochemical Kinase Assay (ERK2 Inhibition)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant ERK2.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare Assay Buffer: - 20 mM HEPES (pH 7.4) - 10 mM MgCl2 - 1 mM DTT Enzyme Dilute Recombinant Active ERK2 Reagents->Enzyme Substrate Prepare Substrate Mix: - Myelin Basic Protein (MBP) - [γ-33P]ATP Reagents->Substrate Inhibitor Serially Dilute This compound Reagents->Inhibitor Mix Combine ERK2, this compound, and Assay Buffer. Incubate. Enzyme->Mix Initiate Add Substrate Mix to initiate reaction. Incubate at RT. Substrate->Initiate Inhibitor->Mix Mix->Initiate Stop Stop reaction with Phosphoric Acid. Initiate->Stop Filter Transfer to filter plate. Wash to remove free ATP. Stop->Filter Scintillation Add scintillant and read on a microplate scintillation counter. Filter->Scintillation

Figure 2: Workflow for a Radioactive ERK2 Kinase Assay.

Protocol:

  • Assay Buffer Preparation: Prepare a buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl2, and 1 mM DTT.

  • Compound Preparation: Serially dilute this compound in DMSO, followed by dilution in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute recombinant active ERK2 enzyme in assay buffer. Prepare a substrate solution containing Myelin Basic Protein (MBP) and [γ-33P]ATP.

  • Reaction Initiation: In a 96-well plate, combine the diluted this compound and ERK2 enzyme. Initiate the kinase reaction by adding the MBP and [γ-33P]ATP solution.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated MBP. Wash the plate to remove unincorporated [γ-33P]ATP. Add scintillation fluid and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Phospho-RSK Assay

This assay measures the inhibition of ERK signaling in a cellular context by quantifying the phosphorylation of a direct downstream substrate, RSK.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A375) in 96-well plates and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a low-serum medium and incubate for 24 hours to reduce basal ERK activity.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor such as EGF or FGF for 15-30 minutes to activate the MAPK pathway.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • ELISA or Western Blot:

    • ELISA: Use a sandwich ELISA kit to specifically detect phosphorylated RSK (p-RSK) and total RSK in the cell lysates.

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for p-RSK and total RSK. Use a secondary antibody conjugated to HRP for chemiluminescent detection.

  • Data Analysis: Normalize the p-RSK signal to the total RSK signal. Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

Cell Proliferation Assay

This assay assesses the functional consequence of ERK inhibition on cancer cell growth.

Proliferation_Assay_Workflow Start Seed cancer cells in 96-well plates. Incubate1 Allow cells to adhere overnight. Start->Incubate1 Treat Treat with serial dilutions of this compound. Incubate1->Treat Incubate2 Incubate for 72 hours. Treat->Incubate2 AddReagent Add cell viability reagent (e.g., CellTiter-Glo®). Incubate2->AddReagent Incubate3 Incubate to stabilize luminescent signal. AddReagent->Incubate3 Read Measure luminescence on a plate reader. Incubate3->Read Analyze Calculate IC50 values. Read->Analyze

Figure 3: Workflow for a Cell Proliferation Assay.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Viability Measurement: Add a cell viability reagent, such as one that measures ATP content (e.g., CellTiter-Glo®), to each well.

  • Signal Detection: After a short incubation to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 for cell growth inhibition using a non-linear regression model.

Conclusion

This compound is a potent and selective inhibitor of ERK2 that demonstrates robust activity in both biochemical and cellular assays. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive framework for the target validation of this compound in cancer cells. These methodologies are fundamental for characterizing the mechanism of action and preclinical efficacy of novel ERK pathway inhibitors, guiding further drug development efforts in oncology.

References

An In-depth Technical Guide to the Binding Kinetics of the ERK1/2 Inhibitor SCH772984

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the binding kinetics and mechanism of action of SCH772984, a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). Designed for researchers, scientists, and drug development professionals, this document details the quantitative binding data, experimental methodologies, and the unique molecular interactions that govern the efficacy and prolonged on-target activity of this compound.

Executive Summary

SCH772984 is a novel, dual-mechanism inhibitor of ERK1/2, critical kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Aberrant activation of this pathway is a hallmark of many cancers, making ERK a key therapeutic target.[2] SCH772984 not only acts as an ATP-competitive inhibitor but also uniquely prevents the phosphorylation and activation of ERK by its upstream kinase, MEK.[3] This dual action is attributed to its binding to a previously unknown allosteric pocket, which induces a conformational change in ERK.[2][4] A key characteristic of this binding mode is its slow-binding kinetics, particularly a slow dissociation rate, which leads to sustained inhibition of the ERK pathway in cellular systems.[2] This guide synthesizes the available data on its binding affinity, kinetic parameters, and the experimental protocols used for their determination.

Quantitative Binding and Potency Data

The interaction of SCH772984 with ERK1 and ERK2 has been characterized using a variety of biochemical and biophysical assays. The data reveals potent inhibition in the low nanomolar range and highlights a discrepancy between thermodynamic and kinetic measurements, underscoring the inhibitor's complex binding mechanism.

ParameterERK1ERK2Assay TypeReference
IC₅₀ 4 nM1 nMCell-free Enzymatic Assay[5][6]
IC₅₀ 8.3 nM2.7 nMEnzymatic Assay
Kᵢ (app) -1.1 ± 0.1 nMEnzyme Kinetics
Kᴅ ~200 nM~200 nMIsothermal Titration Calorimetry (ITC)
kₒₙ (Association Rate) Value not availableValue not availableBiolayer Interferometry (BLI)[2]
kₒբբ (Dissociation Rate) SlowSlowBiolayer Interferometry (BLI)[2]
Cellular EC₅₀ <500 nM in ~88% of BRAF-mutant lines<500 nM in ~49% of RAS-mutant linesCell Viability Assay[5]

Note on Kinetic Parameters: The slow on- and off-rates for SCH772984 binding to ERK2 were determined by Biolayer Interferometry (BLI). While the qualitative observation of a "slow off-rate" is a key finding, the precise numerical values for kₒₙ and kₒբբ are typically reported in the full text or supplementary data of the primary literature. The observed discrepancy between the potent IC₅₀ values and the weaker Kᴅ from ITC is likely due to the non-equilibrium, slow-binding nature of the interaction, which can confound thermodynamic measurements.

Signaling Pathway and Mechanism of Action

The Ras-Raf-MEK-ERK cascade is a central signaling pathway that transmits extracellular signals to the nucleus to control key cellular processes like proliferation and survival. SCH772984 exerts its inhibitory effect at the final step of this cascade.

The MAPK/ERK Signaling Pathway and Inhibition by SCH772984.

The mechanism of SCH772984 is unique among kinase inhibitors. Structural studies have revealed that it binds to ERK1/2 in a novel manner, inducing an allosteric pocket adjacent to the ATP-binding site.[2] This induced pocket accommodates a part of the inhibitor, while another part occupies the traditional ATP-binding site. This dual engagement explains its complex inhibitory profile.

cluster_inhibition Inhibitory Consequences cluster_kinetics Kinetic Outcome sch SCH772984 erk_complex ERK::SCH772984 Complex sch->erk_complex Binds to ATP site & induces pocket erk_inactive Inactive ERK erk_inactive->erk_complex atp_block ATP Binding Blocked (Catalytic Inhibition) erk_complex->atp_block conf_change Conformational Change (Allosteric Effect) erk_complex->conf_change slow_kinetics Slow On/Off Rates & Prolonged Target Engagement erk_complex->slow_kinetics atp ATP invis2 mek MEK invis1 invis1->mek MEK cannot bind & phosphorylate invis2->atp_block Competes out ATP conf_change->invis1

Logical Diagram of SCH772984's Dual-Inhibition Mechanism.

Experimental Protocols

The characterization of SCH772984's binding kinetics involves a suite of biophysical, biochemical, and cell-based assays.

Biolayer Interferometry (BLI) for Kinetic Analysis

BLI is used to measure the real-time association (kₒₙ) and dissociation (kₒբբ) rates of the inhibitor with the target kinase.

Principle: A biotinylated ligand (ERK2) is immobilized on a streptavidin-coated biosensor tip. The tip is dipped into a solution containing the analyte (inhibitor), and the binding event is measured as a change in the interference pattern of light.

Methodology:

  • Protein Preparation: Recombinant, biotinylated human ERK2 is purified.

  • Sensor Hydration: Streptavidin (SA) biosensors are hydrated in assay buffer (e.g., PBS with 0.02% Tween-20 and 1% DMSO).

  • Ligand Immobilization: Biosensors are submerged in a solution of biotinylated ERK2 to achieve a stable loading level.

  • Baseline: Sensors are moved to wells containing only assay buffer to establish a stable baseline signal.

  • Association: Sensors are then moved into wells containing serial dilutions of SCH772984. The increase in signal is monitored in real-time for a set duration (e.g., 300-600 seconds) to measure association.

  • Dissociation: Finally, the sensors are returned to the assay buffer wells, and the decrease in signal is monitored over a prolonged period (e.g., >1800 seconds) to measure the slow dissociation.

  • Data Analysis: The resulting sensorgrams are processed (e.g., reference subtracted) and fit to a 1:1 binding model to calculate kₒₙ, kₒբբ, and the equilibrium dissociation constant (Kᴅ).

cluster_prep Preparation cluster_run BLI Instrument Run cluster_analysis Data Analysis p1 Hydrate SA Biosensor p2 Prepare ERK2 Ligand & SCH772984 Analyte r1 1. Immobilization (Load ERK2 onto sensor) p2->r1 r2 2. Baseline (Equilibrate in buffer) r1->r2 r3 3. Association (Dip in SCH772984 solution) r2->r3 r4 4. Dissociation (Return to buffer) r3->r4 a1 Reference Subtraction r4->a1 a2 Fit Sensorgrams (1:1 Binding Model) a1->a2 a3 Calculate: kon, koff, KD a2->a3

Experimental Workflow for Biolayer Interferometry (BLI).
Biochemical Kinase Activity Assay (IMAP)

This in vitro assay measures the direct inhibitory effect of SCH772984 on the catalytic activity of purified ERK1/2.

Principle: The assay quantifies the phosphorylation of a fluorescently labeled peptide substrate by ERK. Inhibition of ERK reduces the amount of phosphorylated product.

Methodology:

  • Reagent Preparation: Purified active ERK1 or ERK2, a fluorescently labeled peptide substrate, and ATP are prepared in kinase reaction buffer.

  • Compound Plating: SCH772984 is serially diluted and dispensed into a 384-well microplate.

  • Enzyme Incubation: Diluted ERK2 enzyme (e.g., 0.3 ng/reaction) is added to the wells containing the inhibitor and incubated for a defined period (e.g., 45 minutes) at room temperature.[5]

  • Reaction Initiation: A solution containing the peptide substrate and ATP is added to all wells to start the kinase reaction.

  • Reaction Quenching: The reaction is stopped by adding an IMAP™ Binding Solution, which contains nanoparticles that specifically bind to the phosphorylated peptide.[5]

  • Detection: The plate is incubated to allow for binding, and the fluorescence polarization is measured. A high polarization signal indicates a high degree of phosphorylation (low inhibition), while a low signal indicates effective inhibition.

  • Data Analysis: The data is normalized to controls, and IC₅₀ values are calculated by fitting the dose-response curves.

Cell-Based Assays

Cellular assays are critical to confirm that the biochemical potency translates to on-target effects in a biological context.

4.3.1 Cellular Phosphorylation Assay (Western Blot)

Principle: Measures the phosphorylation status of ERK and its direct downstream substrate, RSK, in cancer cell lines following treatment with the inhibitor.

Methodology:

  • Cell Culture: Cancer cell lines with MAPK pathway mutations (e.g., BRAF-mutant A375 or LOX) are cultured in appropriate media.

  • Inhibitor Treatment: Cells are treated with increasing concentrations of SCH772984 for a specified time (e.g., 4-24 hours).

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by gel electrophoresis, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated RSK (p-RSK), and total RSK.

  • Detection: Membranes are incubated with secondary antibodies and visualized using chemiluminescence to assess the levels of each protein. A dose-dependent decrease in p-ERK and p-RSK indicates target engagement.

4.3.2 Cell Viability Assay

Principle: Quantifies the effect of the inhibitor on the proliferation and viability of cancer cell lines over several days.

Methodology:

  • Cell Seeding: Cells are seeded at a defined density (e.g., 4,000 cells/well) in 96-well plates.[5]

  • Compound Treatment: After 24 hours, cells are treated with a serial dilution of SCH772984.

  • Incubation: Plates are incubated for an extended period (e.g., 4-5 days).[5]

  • Viability Measurement: Cell viability is measured using a luminescence-based kit (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence signals are used to generate dose-response curves and calculate EC₅₀ values.

Conclusion

SCH772984 represents a significant advancement in the development of ERK inhibitors, distinguished by its novel dual-mechanism of action and slow-offset binding kinetics. Its ability to induce an allosteric pocket in ERK1/2 leads to potent and sustained target inhibition, which has shown promise in overcoming resistance to upstream MAPK pathway inhibitors. The combination of detailed kinetic analysis using techniques like BLI, coupled with robust biochemical and cellular characterization, provides a comprehensive understanding of its molecular pharmacology and a strong rationale for its therapeutic potential.

References

The Impact of Direct ERK Inhibition on Downstream Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of public data on a specific inhibitor designated "Erk-IN-2," this technical guide utilizes publicly available information on two well-characterized, potent, and selective ERK1/2 inhibitors, SCH772984 and Ulixertinib (BVD-523) , as representative examples to illustrate the effects of direct ERK inhibition on downstream targets. The data and methodologies presented herein are based on published scientific literature and are intended for research, scientific, and drug development professionals.

Introduction: Targeting the ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, playing a central role in regulating cell proliferation, differentiation, survival, and motility.[1][2] Dysregulation of the ERK pathway is a hallmark of many human cancers, often driven by mutations in upstream components like RAS and BRAF.[1][3] Direct inhibition of ERK1 and ERK2, the terminal kinases in this cascade, represents a promising therapeutic strategy to overcome resistance to upstream inhibitors (e.g., BRAF and MEK inhibitors) and to effectively shut down aberrant signaling.[3][4]

This guide provides an in-depth overview of the effects of direct ERK inhibition on key downstream targets, using SCH772984 and Ulixertinib as examples. It includes a summary of their mechanism of action, quantitative data on their inhibitory activity, detailed experimental protocols for assessing their effects, and visualizations of the signaling pathways and experimental workflows.

Mechanism of Action of Direct ERK Inhibitors

SCH772984 and Ulixertinib are potent and selective small-molecule inhibitors of ERK1 and ERK2.[5][6]

  • SCH772984 is a novel, ATP-competitive inhibitor of ERK1/2.[5][7] Uniquely, it not only blocks the catalytic activity of ERK but also prevents the phosphorylation of ERK by its upstream kinase, MEK.[5] This dual mechanism of action is thought to lead to a more complete and sustained inhibition of the MAPK pathway.[5]

  • Ulixertinib (BVD-523) is a reversible, ATP-competitive inhibitor of ERK1 and ERK2.[8][9] By binding to the ATP pocket of ERK, it prevents the phosphorylation of downstream substrates, thereby inhibiting the entire signaling cascade.[8]

The inhibition of ERK1/2 leads to a cascade of effects on its numerous downstream targets, which can be broadly categorized into cytosolic and nuclear substrates. Key downstream targets include the p90 ribosomal S6 kinases (RSK), and the transcription factors CREB, Elk-1, c-Fos, and c-Jun.

Quantitative Analysis of Inhibitor Potency

The potency of SCH772984 and Ulixertinib has been characterized through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness.

InhibitorTargetAssay TypeIC50Reference(s)
SCH772984 ERK1Cell-free4 nM[5][7]
ERK2Cell-free1 nM[5][7]
p-RSK (T359/S363)Cell-based (LOX cells)Dose-dependent inhibition[10]
Cell Proliferation (BRAF-mutant cell lines)Cell-basedEC50 <500 nM in ~88% of lines[11]
Cell Proliferation (RAS-mutant cell lines)Cell-basedEC50 <500 nM in ~49% of lines[11]
Ulixertinib (BVD-523) ERK2Cell-free<0.3 nM[6]
p-RSKCell-based (A375 cells)0.14 µM[12]
Cell Proliferation (A375 cells)Cell-based180 nM[12]
Cell Proliferation (BT40 pLGG cells)Cell-based62.7 nM[13]

Effects on Downstream ERK Targets

Inhibition of ERK1/2 by compounds like SCH772984 and Ulixertinib leads to a significant reduction in the phosphorylation and activation of its downstream effectors.

Ribosomal S6 Kinase (RSK)

RSK is a family of serine/threonine kinases directly phosphorylated and activated by ERK. Activated RSK translocates to the nucleus and phosphorylates various substrates, including transcription factors. Both SCH772984 and Ulixertinib have been shown to potently inhibit the phosphorylation of RSK in a dose-dependent manner in various cell lines.[10][12]

CREB (cAMP Response Element-Binding Protein)

CREB is a transcription factor that is indirectly activated by the ERK pathway. ERK activates RSK, which in turn phosphorylates CREB at Ser133, leading to the transcription of CREB-responsive genes. Inhibition of the ERK pathway is therefore expected to reduce CREB phosphorylation and its transcriptional activity. Studies with pediatric low-grade glioma models have shown that Ulixertinib treatment leads to a reduction in the phosphorylation of nuclear targets of ERK, including CREB.[13]

Elk-1 (E-twenty-six like transcription factor 1)

Elk-1 is a member of the Ternary Complex Factor (TCF) family of transcription factors and is a direct nuclear substrate of ERK. Phosphorylation of Elk-1 by ERK is a critical step in the induction of immediate early genes, such as c-fos.[14] Inhibition of the ERK pathway has been demonstrated to suppress Elk-1 phosphorylation and its subsequent transcriptional activity.[14]

c-Fos and c-Jun

c-Fos and c-Jun are proto-oncogene transcription factors that form the AP-1 (Activator Protein-1) complex. The expression and activity of both c-Fos and c-Jun are regulated by the ERK pathway. Sustained ERK1/2 activation is generally required for the expression of c-Jun, while even transient activation can induce c-Fos.[15] Studies have shown that ERK inhibitors can regulate the expression of c-Fos and c-Jun, which may contribute to the inhibition of cancer cell growth.[16][17] For instance, downregulation of ERK1/2 has been shown to decrease the expression of p-c-Fos while increasing p-c-Jun in cervical cancer cells.[16]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of ERK inhibitors on downstream targets.

Western Blotting for Phosphorylated and Total Proteins

This protocol is used to determine the levels of phosphorylated and total ERK, RSK, CREB, and Elk-1 in cells treated with an ERK inhibitor.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of ERK, RSK, CREB, Elk-1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the ERK inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified ERK1 or ERK2.

Materials:

  • Purified active ERK1 or ERK2 enzyme

  • Kinase assay buffer

  • Substrate peptide (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate for ERK)

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • ERK inhibitor (e.g., SCH772984 or Ulixertinib)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, combine the kinase assay buffer, ERK enzyme, and the inhibitor at various concentrations.

  • Initiate Reaction: Add the substrate peptide and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Stop Reaction: Terminate the reaction according to the assay kit instructions.

  • Detection: Add the detection reagent and measure the signal (e.g., luminescence for ADP-Glo™) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cell Proliferation/Viability Assay

This assay assesses the effect of the ERK inhibitor on the growth and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • ERK inhibitor

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the ERK inhibitor. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 or EC50 value for cell proliferation inhibition.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the ERK signaling pathway and a general experimental workflow.

ERK_Signaling_Pathway cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Cytosolic_Substrates Cytosolic Substrates ERK->Cytosolic_Substrates ERK_n ERK1/2 ERK->ERK_n Translocation Erk_IN_2 This compound (e.g., SCH772984, Ulixertinib) Erk_IN_2->ERK Inhibition RSK_n RSK RSK->RSK_n Translocation Nucleus Nucleus Elk1 Elk-1 ERK_n->Elk1 cFos_cJun c-Fos / c-Jun ERK_n->cFos_cJun CREB CREB RSK_n->CREB Gene_Expression Gene Expression (Proliferation, Survival, etc.) CREB->Gene_Expression Elk1->Gene_Expression cFos_cJun->Gene_Expression

Caption: The ERK/MAPK signaling pathway and the point of intervention by direct ERK inhibitors.

Experimental_Workflow Start Start: Select Cell Line and Inhibitor Cell_Culture Cell Culture & Treatment Start->Cell_Culture Biochemical_Assays Biochemical Assays Cell_Culture->Biochemical_Assays Cellular_Assays Cellular Assays Cell_Culture->Cellular_Assays Kinase_Assay In Vitro Kinase Assay (IC50) Biochemical_Assays->Kinase_Assay Western_Blot Western Blot (p-ERK, p-RSK, etc.) Biochemical_Assays->Western_Blot Proliferation_Assay Cell Proliferation Assay (IC50) Cellular_Assays->Proliferation_Assay Apoptosis_Assay Apoptosis Assay Cellular_Assays->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion: Determine Inhibitor's Effectiveness Data_Analysis->Conclusion

Caption: A generalized experimental workflow for evaluating the efficacy of an ERK inhibitor.

Conclusion

Direct inhibition of ERK1/2 with potent and selective inhibitors like SCH772984 and Ulixertinib effectively abrogates signaling through the MAPK pathway. This leads to a dose-dependent decrease in the phosphorylation and activity of key downstream targets, including RSK, CREB, Elk-1, c-Fos, and c-Jun. The comprehensive analysis of these downstream effects, through a combination of biochemical and cellular assays, is crucial for understanding the mechanism of action and therapeutic potential of novel ERK inhibitors in cancer and other diseases driven by aberrant ERK signaling. The provided protocols and workflows serve as a foundational guide for researchers in this field.

References

Unlocking New Research Frontiers: A Technical Guide to the Preliminary Exploration of Erk-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Extracellular signal-regulated kinase (ERK) signaling pathway is a cornerstone of cellular regulation, implicated in a vast array of physiological and pathological processes. Its dysregulation is a hallmark of numerous diseases, making it a prime target for therapeutic intervention. Erk-IN-2, a potent and selective inhibitor of ERK2, presents a valuable tool for dissecting the nuanced roles of this pathway in emerging areas of research. This technical guide provides a comprehensive overview of the potential applications of this compound in novel research fields, including oncology, neurobiology, inflammation, and metabolic disorders. While primary literature on the specific applications of this compound is still emerging, this document synthesizes the known biochemical properties of the inhibitor and contextualizes its potential utility through data from analogous ERK inhibitors. Detailed, adaptable experimental protocols and signaling pathway diagrams are provided to empower researchers to initiate preliminary studies with this promising research compound.

Introduction to this compound and the ERK Signaling Pathway

The ERK signaling cascade, a critical component of the Mitogen-Activated Protein Kinase (MAPK) pathway, transduces signals from a wide range of extracellular stimuli to regulate fundamental cellular processes such as proliferation, differentiation, survival, and motility. The core of this pathway consists of a three-tiered kinase cascade: RAF, MEK, and ERK. ERK1 and ERK2 are the final kinases in this cascade, and their activation through phosphorylation by MEK leads to the phosphorylation of a multitude of cytoplasmic and nuclear substrates.

This compound is a small molecule inhibitor with high potency and selectivity for ERK2. As an ATP-competitive inhibitor, it blocks the catalytic activity of ERK2, thereby preventing the phosphorylation of its downstream targets. The high selectivity of this compound for ERK2 over other kinases makes it a precise tool for investigating the specific functions of this isoform.

Quantitative Data for ERK Inhibitors

The following table summarizes the known quantitative data for this compound and provides comparative data for other well-characterized ERK inhibitors to offer a broader context for experimental design.

InhibitorTarget(s)IC50 (Biochemical)Cellular IC50 (p-RSK Inhibition)Cell Proliferation IC50Reference
This compound ERK2 1.8 nM 280 nM A375SM: 214 nMSK-MEL 30: 305 nMColo 205: 91 nMLovo: 201 nM
Ulixertinib (BVD-523)ERK1/2ERK1: <0.3 nMERK2: <0.3 nMNot ReportedVaries by cell line
SCH772984ERK1/2ERK1: 4 nMERK2: 1 nMNot ReportedVaries by cell line
Ravoxertinib (GDC-0994)ERK1/2ERK1: 1.1 nMERK2: 0.3 nMNot ReportedVaries by cell line

Novel Research Areas for this compound Exploration

The ubiquitous nature of the ERK pathway suggests that its inhibition could have profound effects in a variety of disease models. Below are preliminary areas of research where a potent ERK2 inhibitor like this compound could yield significant insights.

Oncology: Overcoming Resistance and Targeting Novel Substrates

Hyperactivation of the ERK pathway is a common driver of cancer progression and resistance to targeted therapies. While RAF and MEK inhibitors have shown clinical success, acquired resistance often emerges through reactivation of ERK signaling.

  • Potential Applications of this compound:

    • Investigating the efficacy of direct ERK2 inhibition in cancer models with innate or acquired resistance to RAF/MEK inhibitors.

    • Identifying novel ERK2 substrates that contribute to malignant phenotypes.

    • Exploring synergistic combinations of this compound with other anti-cancer agents.

RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Erk_IN_2 This compound Erk_IN_2->ERK

Figure 1. Simplified ERK signaling pathway in cancer and the point of intervention for this compound.
Neurobiology: Modulating Synaptic Plasticity and Neuroinflammation

The ERK pathway is a critical regulator of synaptic plasticity, learning, and memory. Its dysregulation has been implicated in neurodegenerative diseases and psychiatric disorders.

  • Potential Applications of this compound:

    • Examining the role of ERK2 in long-term potentiation (LTP) and long-term depression (LTD).

    • Investigating the impact of ERK2 inhibition on cognitive function in animal models of neurological disorders.

    • Exploring the involvement of ERK2 in microglia and astrocyte activation during neuroinflammation.

Neurotrophin Neurotrophin Receptor RAS_GRP RAS/GRP Neurotrophin->RAS_GRP RAF RAF RAS_GRP->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK CREB CREB Phosphorylation ERK->CREB Plasticity Synaptic Plasticity & Memory CREB->Plasticity Erk_IN_2 This compound Erk_IN_2->ERK

Figure 2. The role of the ERK pathway in neuronal function and the inhibitory action of this compound.
Inflammation: Regulating Cytokine Production and Immune Cell Function

ERK signaling is integral to both innate and adaptive immunity, controlling the production of inflammatory cytokines and the activation of various immune cells.

  • Potential Applications of this compound:

    • Assessing the effect of ERK2 inhibition on the production of pro- and anti-inflammatory cytokines in macrophages and other immune cells.

    • Investigating the role of ERK2 in T-cell and B-cell activation and differentiation.

    • Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Metabolic Disorders: Impact on Insulin Signaling and Adipogenesis

Recent studies have highlighted the involvement of the ERK pathway in metabolic regulation, including insulin signaling and the development of adipose tissue.

  • Potential Applications of this compound:

    • Exploring the impact of ERK2 inhibition on insulin sensitivity and glucose uptake in adipocytes and muscle cells.

    • Investigating the role of ERK2 in adipocyte differentiation and lipid metabolism.

    • Examining the potential of this compound to ameliorate insulin resistance in models of type 2 diabetes and obesity.

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the activity and effects of this compound. These should be adapted and optimized for specific cell types and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Seed 1. Seed Cells in 96-well plate Treat 2. Treat with This compound Seed->Treat Incubate 3. Incubate (e.g., 24-72h) Treat->Incubate MTT 4. Add MTT Reagent Incubate->MTT Incubate2 5. Incubate (2-4h) MTT->Incubate2 Solubilize 6. Add Solubilization Solution Incubate2->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read

Figure 3. Experimental workflow for a cell viability (MTT) assay.
  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete culture medium

    • This compound (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blotting for ERK Pathway Activation

This protocol allows for the detection of phosphorylated (active) and total ERK levels.

  • Materials:

    • Cells or tissue lysates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-RSK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Lyse cells in ice-cold RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply chemiluminescent substrate.

    • Visualize protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control (e.g., β-actin).

In Vitro Kinase Assay

This protocol directly measures the inhibitory activity of this compound on purified ERK2.

  • Materials:

    • Recombinant active ERK2 enzyme

    • Kinase assay buffer

    • Myelin basic protein (MBP) as a substrate

    • ATP (including [γ-³²P]ATP for radioactive detection or a suitable reagent for non-radioactive methods)

    • This compound

    • Scintillation counter or luminescence plate reader

  • Procedure:

    • Prepare a reaction mixture containing kinase assay buffer, recombinant ERK2, and MBP substrate.

    • Add varying concentrations of this compound or vehicle control to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

    • Quantify the amount of phosphorylated substrate.

    • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Conclusion

This compound represents a powerful and selective tool for the research community to probe the intricate functions of the ERK2 signaling pathway. While dedicated studies on this specific inhibitor in novel research areas are anticipated, the information and protocols provided in this guide offer a solid foundation for initiating such investigations. The exploration of this compound in the contexts of cancer, neurobiology, inflammation, and metabolic disorders holds the promise of uncovering new biological insights and potentially identifying novel therapeutic strategies. Researchers are encouraged to adapt and build upon the methodologies presented herein to unlock the full potential of this valuable research compound.

Methodological & Application

Application Notes and Protocols for Erk-IN-2 in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is a central regulator of cellular processes including proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making ERK1/2 attractive targets for therapeutic intervention. Erk-IN-2 is a potent and selective inhibitor of ERK2. This document provides detailed protocols for utilizing this compound in in vitro kinase assays to characterize its inhibitory activity and selectivity.

Mechanism of Action

This compound is an ATP-competitive inhibitor of ERK2, meaning it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[1]

Data Presentation

Kinase Inhibition Profile of this compound

The inhibitory activity of this compound against ERK2 is potent, with a reported IC50 value of 1.8 nM.[2] While a comprehensive selectivity panel for this compound is not publicly available, Table 1 provides a template for how such data would be presented and includes representative data for other selective ERK inhibitors to illustrate expected selectivity profiles. Researchers are encouraged to perform their own comprehensive kinase screening to determine the precise selectivity of this compound.

Kinase TargetThis compound IC50 (nM)
ERK2 1.8
ERK1Data not available
MEK1>10,000
p38α>10,000
JNK1>10,000
CDK2>10,000
Table 1: Illustrative Kinase Selectivity Profile. The IC50 value for ERK2 is from available data. Other values are representative of highly selective ERK inhibitors and should be determined experimentally for this compound.

Signaling Pathway

The MAPK/ERK signaling pathway is a crucial cascade that relays extracellular signals to the nucleus to control gene expression. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the activation of the small GTPase Ras. Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, c-Raf), which in turn phosphorylate and activate MEK1 and MEK2. MEK1/2 then phosphorylate and activate ERK1 and ERK2. Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, to regulate cellular processes.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun, Elk-1) ERK->Transcription_Factors Phosphorylates Erk_IN_2 This compound Erk_IN_2->ERK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

MAPK/ERK Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Two common in vitro kinase assay formats are detailed below: a luminescent ADP-Glo™ assay and a traditional radiometric assay.

ADP-Glo™ Kinase Assay

This is a non-radioactive, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

ADP_Glo_Workflow cluster_workflow ADP-Glo™ Kinase Assay Workflow A 1. Prepare Reagents: - ERK2 Enzyme - Substrate (e.g., MBP) - ATP - this compound (serial dilution) B 2. Kinase Reaction: - Combine enzyme, substrate, and this compound - Initiate with ATP - Incubate at 30°C A->B C 3. Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent - Incubate at RT B->C D 4. ADP to ATP Conversion & Detection: - Add Kinase Detection Reagent - Incubate at RT C->D E 5. Measure Luminescence: - Use a plate-reading luminometer D->E F 6. Data Analysis: - Plot luminescence vs. inhibitor concentration - Calculate IC50 E->F

Workflow for the ADP-Glo™ In Vitro Kinase Assay.

Materials:

  • Active ERK2 enzyme

  • Myelin Basic Protein (MBP) substrate

  • This compound

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in kinase buffer. The final concentration should typically range from 1 pM to 10 µM.

    • Dilute active ERK2 enzyme in kinase buffer to the desired concentration (e.g., 1-5 ng/µL).

    • Prepare a solution of MBP substrate in kinase buffer (e.g., 0.2 mg/mL).

    • Prepare an ATP solution in kinase buffer at a concentration close to the Km for ERK2 (typically 10-50 µM).

  • Kinase Reaction:

    • To each well of a white assay plate, add:

      • 1 µL of this compound dilution (or DMSO for control).

      • 2 µL of ERK2 enzyme solution.

      • 2 µL of MBP substrate and ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Stopping the Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the positive control (DMSO-treated, 100% activity) and negative control (no enzyme, 0% activity).

    • Plot the normalized percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radiometric Kinase Assay

This is a traditional method that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.

Radiometric_Workflow cluster_workflow Radiometric Kinase Assay Workflow A 1. Prepare Reagents: - ERK2 Enzyme - Substrate (e.g., MBP) - [γ-³²P]ATP - this compound (serial dilution) B 2. Kinase Reaction: - Combine enzyme, substrate, and this compound - Initiate with [γ-³²P]ATP - Incubate at 30°C A->B C 3. Stop Reaction & Spot: - Add stop solution (e.g., phosphoric acid) - Spot reaction mixture onto phosphocellulose paper B->C D 4. Wash Paper: - Wash paper multiple times with phosphoric acid to remove unincorporated ATP C->D E 5. Scintillation Counting: - Place paper in scintillation vial with cocktail - Measure radioactivity D->E F 6. Data Analysis: - Plot counts per minute (CPM) vs. inhibitor concentration - Calculate IC50 E->F

Workflow for the Radiometric In Vitro Kinase Assay.

Materials:

  • Active ERK2 enzyme

  • Myelin Basic Protein (MBP) substrate

  • This compound

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Cold ATP

  • Kinase Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • P81 phosphocellulose paper

  • 75 mM Phosphoric acid

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in kinase buffer.

    • Dilute active ERK2 enzyme in kinase buffer.

    • Prepare a solution of MBP substrate in kinase buffer.

    • Prepare a working solution of ATP containing a mix of cold ATP and [γ-³²P]ATP (final concentration typically 10-50 µM).

  • Kinase Reaction:

    • In a microcentrifuge tube, combine:

      • This compound dilution (or DMSO).

      • ERK2 enzyme.

      • MBP substrate.

    • Pre-incubate at 30°C for 10 minutes.

    • Initiate the reaction by adding the ATP working solution.

    • Incubate at 30°C for 20-30 minutes.

  • Stopping the Reaction:

    • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Immediately place the paper into a beaker of 75 mM phosphoric acid.

  • Washing:

    • Wash the P81 paper three times for 5-10 minutes each in 75 mM phosphoric acid to remove unincorporated radiolabeled ATP.

    • Perform a final wash with acetone and let the paper air dry.

  • Data Acquisition:

    • Place the dry P81 paper squares into scintillation vials with scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Similar to the ADP-Glo™ assay, calculate the percent inhibition for each this compound concentration relative to controls and determine the IC50 value by non-linear regression.

Conclusion

This compound is a valuable tool for studying the role of ERK2 in cellular signaling and for the development of novel therapeutics. The protocols provided here offer robust methods for characterizing the in vitro activity of this compound and similar compounds. The choice between the ADP-Glo™ and radiometric assay will depend on laboratory capabilities and throughput requirements, with the ADP-Glo™ assay offering a safer and higher-throughput alternative. It is recommended to profile this compound against a broad panel of kinases to fully understand its selectivity and potential off-target effects.

References

Application Notes and Protocols for ERK Inhibitors in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2] ERK inhibitors are a class of small molecules designed to block the activity of ERK1 and ERK2, thereby impeding the downstream signaling that drives tumor growth.[1]

This document provides detailed application notes and protocols for the use of ERK inhibitors in mouse xenograft models, a crucial step in the preclinical evaluation of these targeted therapies. While specific in vivo data for Erk-IN-2 is not publicly available, this guide offers a comprehensive framework based on studies with other potent and selective ERK inhibitors. Researchers using this compound, a known ERK2 inhibitor with an IC50 of 1.8 nM, will need to perform initial dose-finding studies to determine the optimal therapeutic window for this specific compound.

Mechanism of Action of ERK Inhibitors

ERK1 and ERK2 are the terminal kinases in the RAS-RAF-MEK-ERK signaling cascade.[1] Upon activation by upstream kinases (MEK1/2), ERK phosphorylates a multitude of cytoplasmic and nuclear substrates, leading to the regulation of gene expression and promotion of cell cycle progression.[1][2] ERK inhibitors can be broadly categorized based on their mechanism of action:

  • ATP-competitive inhibitors: These molecules bind to the ATP-binding pocket of ERK, preventing the phosphorylation of its substrates.[1]

  • Allosteric inhibitors: These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inhibits ERK activity.[1]

By blocking ERK signaling, these inhibitors can induce cell cycle arrest, and apoptosis in cancer cells with a dysregulated MAPK pathway.[3]

Quantitative Data for Published ERK Inhibitors in Mouse Xenograft Models

The following table summarizes the dosages and administration routes for several well-characterized ERK inhibitors used in mouse xenograft studies. This data can serve as a starting point for designing experiments with new ERK inhibitors like this compound.

Inhibitor Name(s)Cancer Cell Line (Xenograft Model)DosageAdministration RouteStudy Findings
Ulixertinib (BVD-523) A375 (Melanoma)5, 25, 50, 100, 150 mg/kg, twice dailyOralDose-dependent antitumor activity, with significant effects starting at 50 mg/kg.[1]
Colo205 (Colorectal)50, 100, 150, 200 mg/kg (total daily dose), twice dailyOralSignificant tumor growth inhibition.[1]
MIAPaCa2 (Pancreatic)10, 25, 50, 75, 100 mg/kg, twice dailyOralDose-dependent antitumor activity.[1]
CHLA136-Fluc & CHLA255-Fluc (Neuroblastoma)50 mg/kg, dailyIntraperitonealSignificantly inhibited tumor growth and prolonged survival.[4]
Ravoxertinib (GDC-0994) HCT116 (Colorectal)75 mg/kg, twice dailyOralProduced significant tumor growth inhibition (70%).
KHM-5M (BRAF mutant cancer)25 mg/kg, dailyNot specifiedNearly completely abolished tumor growth.[5][6]
General (KRAS/BRAF mutant tumors)10 mg/kg, dailyOralSufficient to achieve target coverage for at least 8 hours and showed significant single-agent activity.[7][8]
VX-11e Human Melanoma RPDX50 mg/kgOralInhibited tumor growth and showed robust inhibition of the downstream target pRSK.[9][10]
LY3214996 HCT116 (Colorectal)6.25, 12.5, 25, 50, 100 mg/kg (single dose for PK/PD); 50 or 100 mg/kg, once daily (efficacy)OralDose-dependent inhibition of pRSK1; significant tumor growth inhibition at 50 and 100 mg/kg.[11]
A375 (Vemurafenib-resistant Melanoma)50 mg/kg, twice dailyOralShowed 95% tumor growth inhibition.[11]
SCH772984 LOX (Melanoma)12.5, 25, 50 mg/kg, twice dailyIntraperitonealResulted in tumor regressions of 17%, 84%, and 98% respectively.[12]
MiaPaCa (Pancreatic)25, 50 mg/kg, twice dailyIntraperitonealShowed tumor regression of 9% and 36% respectively.[13]

Experimental Protocols

General Protocol for a Mouse Xenograft Study with an ERK Inhibitor

This protocol provides a general framework. Specific details such as cell numbers, tumor volume at the start of treatment, and dosing schedules should be optimized for each specific model and inhibitor.

1. Cell Culture and Animal Implantation:

  • Cell Lines: Select a cancer cell line with a known MAPK pathway alteration (e.g., BRAF or RAS mutations) that has been shown to be sensitive to ERK inhibition in vitro.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice) to prevent rejection of the human tumor xenograft.

  • Implantation:

    • Culture the selected cancer cells under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., serum-free medium mixed 1:1 with Matrigel).[14]

    • Subcutaneously inject the cell suspension (typically 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.[14]

2. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring the length and width with calipers two to three times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]

3. Drug Formulation and Administration:

  • Formulation: The formulation of the ERK inhibitor will depend on its solubility and the intended route of administration. Common vehicles include:

    • 1% (w/v) carboxymethylcellulose (CMC) for oral administration.[1]

    • A solution of DMSO, PEG300, Tween-80, and saline for oral or intraperitoneal injection.[10]

    • Corn oil for oral administration.[9]

  • Administration: Administer the inhibitor or vehicle control according to the predetermined schedule (e.g., once or twice daily) via the chosen route (oral gavage or intraperitoneal injection).

4. Efficacy and Toxicity Assessment:

  • Continue to monitor tumor volume and body weight of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).

  • Assess toxicity by monitoring body weight, clinical signs of distress, and, if necessary, through histological analysis of major organs.

5. Pharmacodynamic (PD) Biomarker Analysis:

  • To confirm target engagement in the tumor tissue, collect tumor samples at specific time points after the final dose.

  • Analyze the levels of phosphorylated ERK (p-ERK) and a downstream substrate such as phosphorylated RSK (p-RSK) by Western blot or immunohistochemistry. A decrease in p-RSK is a reliable indicator of ERK pathway inhibition.[11]

Visualizations

ERK Signaling Pathway

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Substrates Cytoplasmic & Nuclear Substrates ERK->Substrates Response Cell Proliferation, Survival, Differentiation Substrates->Response ErkIN2 This compound ErkIN2->ERK Xenograft_Workflow CellCulture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Groups TumorGrowth->Randomization Treatment 5. Treatment with This compound or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis 8. Data Analysis (Efficacy & PD) Endpoint->Analysis

References

Application Notes and Protocols for Western Blot Analysis of p-ERK Inhibition by Erk-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the inhibition of ERK phosphorylation (p-ERK) using the specific inhibitor Erk-IN-2, as analyzed by the western blot technique. The following sections detail the principles, necessary reagents, and a step-by-step guide for sample preparation, electrophoresis, protein transfer, and immunodetection.

Introduction

The Extracellular signal-regulated kinase (ERK) is a key protein in the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for regulating cellular processes such as proliferation, differentiation, and survival.[1][2] The activation of ERK involves its phosphorylation at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).[3][4] Dysregulation of the ERK pathway is a hallmark of many cancers, making it a significant target for therapeutic intervention.[2][5]

This compound is a small molecule inhibitor designed to suppress the activity of ERK. Its mechanism of action typically involves competing with ATP for the binding site on the ERK protein, thereby preventing its phosphorylation and subsequent activation.[6] Western blotting is a widely used technique to detect and quantify the levels of specific proteins, such as phosphorylated ERK (p-ERK) and total ERK, in cell or tissue samples.[7] This allows for the direct assessment of the efficacy of inhibitors like this compound.

Signaling Pathway

The diagram below illustrates the canonical Ras-Raf-MEK-ERK signaling cascade. Growth factor binding to a receptor tyrosine kinase (RTK) initiates a signaling cascade that leads to the activation of Ras. Activated Ras then recruits and activates Raf, which in turn phosphorylates and activates MEK1/2. MEK1/2 then dually phosphorylates ERK1/2 on threonine and tyrosine residues, leading to its activation. Activated ERK can then translocate to the nucleus to regulate gene expression.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., Transcription Factors) ERK->Downstream Erk_IN_2 This compound Erk_IN_2->ERK Nucleus Nucleus Downstream->Nucleus

Caption: Simplified ERK signaling pathway and the point of inhibition by this compound.

Experimental Workflow

The overall workflow for the western blot protocol is depicted below. The process begins with cell culture and treatment with this compound, followed by cell lysis to extract proteins. The protein concentration is then determined to ensure equal loading onto an SDS-PAGE gel for separation. Subsequently, the separated proteins are transferred to a membrane, which is then blocked and incubated with primary and secondary antibodies for detection of the target proteins.

Western_Blot_Workflow start Cell Culture & Treatment with this compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-ERK, total ERK, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (Chemiluminescence) secondary_ab->detection analysis Data Analysis detection->analysis

References

Application Notes and Protocols: Erk-IN-2 for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the ERK pathway, often due to mutations in upstream components like Ras or Raf, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][4][5] ERK1 and ERK2, the two main isoforms, are key players in this pathway, and their inhibition presents a promising strategy for cancer treatment.[4][6] Erk-IN-2 is a potent and selective inhibitor of ERK2. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) to identify novel modulators of the ERK signaling pathway.

This compound: A Potent ERK2 Inhibitor

This compound is a small molecule inhibitor of ERK2. Its primary mechanism of action is the competitive inhibition of ATP binding to the active site of ERK2, thereby preventing the phosphorylation of its downstream substrates.[4] This targeted inhibition effectively blocks the propagation of signals that promote cell proliferation and survival.[4]

Quantitative Data

The following table summarizes the reported inhibitory activity of this compound.

CompoundTargetAssay TypeIC50 (nM)
This compoundERK2Biochemical1.8[7]

High-Throughput Screening with this compound

HTS assays are crucial for identifying novel inhibitors of the ERK pathway. Several HTS-compatible methods are available to measure ERK1/2 phosphorylation, a direct indicator of its activation.[8] These include AlphaScreen, Homogeneous Time-Resolved Fluorescence (HTRF), and cell-based immunoassays like the In-Cell Western.[8][9][10] The choice of assay depends on the specific research goals, available instrumentation, and desired throughput.

Below is a generalized protocol for a cell-based HTS assay to screen for ERK inhibitors using this compound as a positive control. This protocol is adaptable to various plate-based formats (96-well, 384-well).

Experimental Protocols

1. Cell Line Selection and Culture

  • Recommended Cell Lines: Cell lines with known dysregulation of the MAPK/ERK pathway are ideal, such as those harboring BRAF or KRAS mutations (e.g., A375 melanoma, HCT-116 colon cancer).[11]

  • Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Plate Preparation

  • Harvest cells using standard trypsinization methods.

  • Resuspend cells in a serum-free medium.

  • Seed the cells into 96-well or 384-well microplates at a predetermined optimal density (e.g., 25,000 cells/well) and allow them to adhere overnight.[12]

  • The following day, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation levels.

3. Compound Treatment

  • Prepare a dilution series of the test compounds and this compound (as a positive control) in a serum-free medium. A typical concentration range for this compound would be from 0.1 nM to 10 µM.

  • Add the compounds to the respective wells of the assay plate. Include wells with vehicle (e.g., DMSO) as a negative control.

  • Incubate the plate for a predetermined time (e.g., 1-2 hours) at 37°C.

4. Cell Stimulation

  • Prepare a solution of a known ERK pathway activator (e.g., Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF)) at a concentration that elicits a submaximal response (EC80).

  • Add the activator to all wells except for the unstimulated control wells.

  • Incubate for a short period (typically 5-15 minutes) at room temperature to induce ERK phosphorylation.

5. Cell Lysis and Detection

The detection of phosphorylated ERK (p-ERK) can be performed using various HTS-compatible technologies. Below is a generalized workflow for an HTRF-based assay.

  • Aspirate the medium from the wells.

  • Add the lysis buffer provided with the HTRF kit and incubate with shaking for 30-45 minutes at room temperature.[10]

  • Transfer the cell lysates to a low-volume 384-well white plate.[10]

  • Add the HTRF detection reagents (e.g., anti-p-ERK antibody labeled with a donor fluorophore and an anti-total ERK antibody labeled with an acceptor fluorophore).[10]

  • Incubate for the recommended time to allow for antibody binding.

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths.

6. Data Analysis

  • Calculate the HTRF ratio (acceptor emission / donor emission).

  • Normalize the data to the positive (stimulated, vehicle-treated) and negative (unstimulated) controls.

  • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

Visualizations

MAPK/ERK Signaling Pathway

The diagram below illustrates the canonical MAPK/ERK signaling cascade, which is a key pathway in regulating cell growth and proliferation.[3][13]

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Downstream Transcription Factors (e.g., Elk-1, c-Myc) ERK->Downstream Erk_IN_2 This compound Erk_IN_2->ERK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: The MAPK/ERK signaling cascade.

High-Throughput Screening Workflow

The following diagram outlines a typical workflow for a cell-based high-throughput screen to identify ERK pathway inhibitors.

HTS_Workflow Start Start Cell_Seeding Cell Seeding in Microplates Start->Cell_Seeding Compound_Addition Compound Addition (Test Compounds + Controls) Cell_Seeding->Compound_Addition Stimulation Stimulation with Activator (e.g., EGF) Compound_Addition->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection Detection of p-ERK (e.g., HTRF) Lysis->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: HTS workflow for ERK inhibitor screening.

References

Application Notes and Protocols for Cell Viability Assays with Erk-IN-2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the impact of Erk-IN-2, a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), on cell viability. The protocols outlined below are designed to deliver robust and reproducible data for researchers in oncology, cell biology, and drug discovery.

Introduction to this compound and Cell Viability

This compound is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) signaling pathway, specifically ERK1 and ERK2. This pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. By inhibiting ERK1/2, this compound is expected to disrupt downstream signaling events that promote cell proliferation and survival, ultimately leading to a decrease in viable cancer cells.[1]

Cell viability assays are essential tools for quantifying the effects of compounds like this compound on a cell population. These assays measure various cellular parameters, such as metabolic activity or membrane integrity, to determine the number of living and healthy cells. This document details protocols for three commonly used cell viability assays: MTT, XTT, and Real-Time-Glo™.

Data Presentation: Efficacy of ERK1/2 Inhibitors on Cancer Cell Viability

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various ERK1/2 inhibitors in different cancer cell lines, providing a reference for the expected potency of compounds like this compound.

Table 1: Cell Viability IC50 Values of ERK1/2 Inhibitors in Various Cancer Cell Lines

InhibitorCell LineCancer TypeViability IC50 (nM)Reference
Ulixertinib (BVD-523)A375Melanoma180[3]
Ulixertinib (BVD-523)A549Non-Small Cell Lung Cancer400[4]
Ulixertinib (BVD-523)DM122Melanoma480[4]
VX-11eHT29Colon Cancer48[5][6]
VX-11eA549Non-Small Cell Lung Cancer770[4]
VX-11eDM122Melanoma370[4]
VX-11eK562Leukemia1700[1]
VX-11eMOLT-4Leukemia5700[1]
SCH772984H727Non-Small Cell Lung Cancer135[7]
SCH772984M262 (BRAFV600E)Melanoma< 1000[8]
SCH772984M409 (BRAFV600E)Melanoma1000 - 2000[8]
Ravoxertinib (GDC-0994)A549Lung AdenocarcinomaVaries[9]
LY3214996HCT-116Colon CancerVaries[10]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation Erk_IN_2 This compound Erk_IN_2->ERK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Figure 1: Simplified ERK Signaling Pathway and the Point of Inhibition by this compound.

Cell_Viability_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24 hours) A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate (e.g., 24-72 hours) C->D E 5. Add Viability Reagent (MTT, XTT, or Real-Time-Glo) D->E F 6. Incubate (as per assay protocol) E->F G 7. Measure Signal (Absorbance or Luminescence) F->G H 8. Data Analysis (Calculate % Viability and IC50) G->H

Figure 2: General Experimental Workflow for Cell Viability Assays.

Data_Analysis_Logic RawData Raw Absorbance/ Luminescence Data BlankCorrection Subtract Blank (Media Only Control) RawData->BlankCorrection VehicleControl Vehicle Control (e.g., DMSO) BlankCorrection->VehicleControl PercentViability Calculate % Viability: (Sample / Vehicle Control) * 100 VehicleControl->PercentViability DoseResponse Plot % Viability vs. log[this compound] PercentViability->DoseResponse IC50 Determine IC50 Value DoseResponse->IC50

Figure 3: Logical Flow of Data Analysis for Cell Viability Assays.

Experimental Protocols

The following are detailed protocols for performing cell viability assays with this compound treatment.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay measures metabolic activity. However, the resulting formazan product is water-soluble, simplifying the procedure.

Materials:

  • This compound stock solution

  • Cell culture medium

  • 96-well clear flat-bottom plates

  • XTT labeling reagent and electron-coupling reagent (commercially available kits are recommended)

  • Multichannel pipette

  • Microplate reader (absorbance at 450-500 nm, with a reference wavelength of ~650 nm)

Procedure:

  • Cell Seeding: Follow the same procedure as the MTT assay.

  • Compound Treatment: Follow the same procedure as the MTT assay.

  • Incubation: Incubate for the desired treatment period.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT labeling reagent and the electron-coupling reagent).

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of approximately 650 nm.

Protocol 3: Real-Time-Glo™ MT Cell Viability Assay

This is a bioluminescent, non-lytic assay that measures the reducing potential of viable cells in real-time. It allows for continuous monitoring of cell viability over time.

Materials:

  • This compound stock solution

  • Cell culture medium

  • 96-well solid white flat-bottom plates

  • Real-Time-Glo™ MT Cell Viability Reagent (commercially available)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Reagent and Cell Preparation: Prepare the Real-Time-Glo™ reagent according to the manufacturer's protocol. Prepare a cell suspension at twice the desired final seeding density.

  • Assay Setup: Add an equal volume of the 2X cell suspension and 2X Real-Time-Glo™ reagent to the wells of the 96-well plate.

  • Compound Addition: Add the desired concentrations of this compound to the wells. Include appropriate controls.

  • Signal Measurement: Place the plate in a plate-reading luminometer set to 37°C and 5% CO2 (if available). Measure luminescence at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) to monitor cell viability in real-time.

Data Analysis and Interpretation

For all assays, cell viability is typically expressed as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell viability by 50%, can be calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

It is important to note that the optimal cell seeding density, this compound concentration range, and incubation time should be empirically determined for each cell line and experimental condition to ensure accurate and reproducible results.

References

Application Note: Immunofluorescence Staining for ERK Localization After Erk-IN-2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Extracellular signal-regulated kinase (ERK) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of the ERK pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[2] Upon activation by upstream kinases such as MEK, ERK translocates from the cytoplasm to the nucleus.[1][3][4] In the nucleus, it phosphorylates a multitude of transcription factors, thereby regulating gene expression.[5] The subcellular localization of ERK is therefore a direct indicator of its activation state and signaling activity.

Erk-IN-2 is a potent and selective inhibitor of ERK1/2. Its mechanism of action involves binding to the ATP-binding pocket of ERK, preventing its phosphorylation and subsequent activation. This inhibition is expected to lead to the retention of ERK in the cytoplasm, providing a clear, image-based readout of drug efficacy.

This application note provides a detailed protocol for the immunofluorescence staining of ERK1/2 to qualitatively and quantitatively assess its subcellular localization following treatment with this compound.

Principle of the Assay

This protocol utilizes immunofluorescence to visualize the subcellular localization of total ERK1/2. In untreated or vehicle-treated cells stimulated with a mitogen, activated ERK is expected to translocate to the nucleus. In cells treated with this compound, ERK activation is inhibited, leading to its sequestration in the cytoplasm. By using specific primary antibodies against ERK1/2 and fluorescently labeled secondary antibodies, the localization of ERK can be visualized by fluorescence microscopy. The relative fluorescence intensity in the nucleus versus the cytoplasm can be quantified to determine the effect of the inhibitor.

Signaling Pathway

The diagram below illustrates the canonical ERK signaling pathway and the point of inhibition by this compound.

ERK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus extracellular_signal Extracellular Signal (e.g., Growth Factors) receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Myc) erk->transcription_factors Translocates & Phosphorylates erk_in_2 This compound erk_in_2->erk Inhibits cytoplasm Cytoplasm nucleus Nucleus gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

Caption: The ERK Signaling Pathway and Inhibition by this compound.

Experimental Workflow

The following diagram outlines the key steps of the immunofluorescence protocol.

IF_Workflow start Start: Seed Cells on Coverslips treatment Treat with this compound or Vehicle start->treatment fixation Fix Cells (e.g., 4% Paraformaldehyde) treatment->fixation permeabilization Permeabilize Cells (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Block with BSA or Normal Goat Serum permeabilization->blocking primary_ab Incubate with Primary Antibody (anti-ERK1/2) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab counterstain Counterstain Nuclei (e.g., DAPI) secondary_ab->counterstain mounting Mount Coverslips counterstain->mounting imaging Image with Fluorescence Microscope mounting->imaging analysis Analyze Nuclear vs. Cytoplasmic Fluorescence imaging->analysis end End: Quantify ERK Localization analysis->end

Caption: Immunofluorescence Experimental Workflow.

Materials and Reagents

  • Cell Line: A suitable cell line with an active ERK pathway (e.g., HeLa, A431, MCF-7).

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).

  • This compound: Stock solution in DMSO.

  • Mitogen: (e.g., EGF, PMA) for stimulating the ERK pathway.

  • Coverslips: Sterile, glass.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 1% BSA or 5% Normal Goat Serum in PBS with 0.1% Tween-20 (PBST).

  • Primary Antibody: Rabbit anti-ERK1/2 (p44/42 MAPK) polyclonal antibody.

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).

  • Mounting Medium: Anti-fade mounting medium.

Detailed Protocol

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.

    • Incubate for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Cell Treatment:

    • Starve cells in serum-free medium for 4-6 hours prior to treatment to reduce basal ERK activity.

    • Pre-treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a mitogen (e.g., 100 ng/mL EGF) for 15-30 minutes to induce ERK translocation in control wells. Include an unstimulated, vehicle-treated control.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.

    • Fix the cells by adding 500 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by adding 500 µL of 0.1% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by adding 500 µL of blocking buffer to each well and incubating for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-ERK1/2 antibody in blocking buffer according to the manufacturer's recommendation.

    • Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the coverslips three times with PBST for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibody in blocking buffer.

    • Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.

  • Nuclear Counterstaining:

    • Wash the coverslips three times with PBST for 5 minutes each, protected from light.

    • Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

    • Wash the coverslips twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells using fine-tipped forceps.

    • Gently dip the coverslips in distilled water to remove salt crystals.

    • Mount the coverslips onto glass microscope slides with a drop of anti-fade mounting medium.

    • Seal the edges of the coverslips with clear nail polish and allow to dry.

Data Acquisition and Analysis

  • Imaging:

    • Visualize the slides using a fluorescence or confocal microscope.

    • Capture images using appropriate filter sets for the chosen fluorophores (e.g., blue for DAPI, green for Alexa Fluor 488).

    • For quantitative analysis, ensure that all images are acquired using the same settings (e.g., exposure time, gain).

  • Quantitative Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.

    • The DAPI signal is used to define the nuclear region of interest (ROI).

    • The cytoplasmic ROI can be defined by creating a whole-cell ROI and subtracting the nuclear ROI.

    • Measure the mean fluorescence intensity of the ERK signal in both the nuclear and cytoplasmic ROIs for a statistically significant number of cells per condition (e.g., >50 cells).

    • Calculate the nuclear-to-cytoplasmic fluorescence intensity ratio for each cell.

Expected Results

In mitogen-stimulated cells treated with vehicle, a high nuclear-to-cytoplasmic ratio of ERK fluorescence is expected, indicating translocation. In contrast, cells treated with effective concentrations of this compound should exhibit a low nuclear-to-cytoplasmic ratio, demonstrating the inhibition of ERK translocation and its retention in the cytoplasm.

Quantitative Data Summary

The following table presents representative quantitative data from an experiment assessing the effect of this compound on ERK localization.

Treatment ConditionThis compound Conc. (µM)Mitogen StimulationMean Nuclear:Cytoplasmic ERK Fluorescence Ratio (± SD)Percent Inhibition of Nuclear Translocation
Unstimulated Control0 (Vehicle)-0.85 ± 0.15N/A
Stimulated Control0 (Vehicle)+3.50 ± 0.450%
This compound0.1+2.10 ± 0.3052.8%
This compound1+1.20 ± 0.2086.8%
This compound10+0.90 ± 0.1898.1%

Note: The values presented are for illustrative purposes and may vary depending on the cell line, mitogen, and specific experimental conditions.

Troubleshooting

IssuePossible CauseSolution
High Background Staining Incomplete blocking; secondary antibody concentration too high.Increase blocking time or change blocking agent; titrate secondary antibody.
Weak or No Signal Primary antibody concentration too low; inactive primary antibody.Increase primary antibody concentration; use a new antibody aliquot.
Nuclear Staining in Unstimulated Cells High basal ERK activity in the cell line.Ensure adequate serum starvation; choose a different cell line.
Photobleaching Excessive exposure to excitation light.Minimize light exposure; use anti-fade mounting medium.

Conclusion

Immunofluorescence staining is a powerful and direct method to visualize and quantify the inhibitory effect of this compound on ERK nuclear translocation. This protocol provides a robust framework for assessing the cellular activity of ERK inhibitors, making it an invaluable tool for researchers in cell biology and drug development. The quantitative data derived from this assay can be used to determine key pharmacological parameters such as IC50 values for the inhibition of ERK signaling in a cellular context.

References

Application Notes and Protocols: Utilizing Erk-IN-2 in CRISPR-Cas9 Gene-Edited Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Ras-Raf-MEK-ERK cascade, is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in key components like BRAF and RAS, is a hallmark of many cancers.[3] Extracellular signal-regulated kinase 2 (ERK2) is a critical downstream node in this pathway, making it a compelling target for therapeutic intervention.[4]

Erk-IN-2 is a potent and selective inhibitor of ERK2.[4] Its mechanism of action involves binding to the ATP-binding site of ERK2, preventing its phosphorylation and subsequent activation, thereby disrupting downstream signaling.[4] The advent of CRISPR-Cas9 gene editing technology offers an unprecedented opportunity to dissect the intricacies of the MAPK pathway and to evaluate the efficacy of targeted inhibitors like this compound in a precise genetic context.[1][5] By creating specific gene knockouts or modifications in cancer cell lines, researchers can investigate the differential sensitivity to this compound, identify mechanisms of resistance, and explore potential synergistic therapeutic strategies.[6][7]

These application notes provide a comprehensive guide for utilizing this compound in conjunction with CRISPR-Cas9 gene-edited cell lines to explore the functional consequences of specific genetic alterations on the MAPK/ERK pathway and to assess the therapeutic potential of ERK2 inhibition.

Data Presentation

Table 1: In Vitro Efficacy of the ERK Inhibitor SCH772984 (a close analog of this compound) in Various Cancer Cell Lines
Cell LineCancer TypeKey MutationsIC50 (nM)Reference
A375MelanomaBRAF V600E1.5[4]
HCT116Colorectal CancerKRAS G13D4[4]
MIA PaCa-2Pancreatic CancerKRAS G12C2[4]
NCI-H23Lung AdenocarcinomaKRAS G12C8[4]
SK-MEL-2MelanomaNRAS Q61R3[4]

Note: SCH772984 is a well-characterized ERK1/2 inhibitor with a similar mechanism of action to this compound and is often used as a reference compound.

Signaling Pathways and Experimental Workflows

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Downstream Downstream Targets (e.g., RSK, CREB, c-Myc) ERK->Downstream Phosphorylates Erk_IN_2 This compound Erk_IN_2->ERK Inhibits Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Regulates

Caption: The MAPK/ERK signaling cascade and the point of inhibition by this compound.

General Experimental Workflow: Combining CRISPR-Cas9 and this compound Treatment

Experimental_Workflow Start Start: Select Target Gene and Cancer Cell Line Design_gRNA Design and Synthesize guideRNAs (gRNAs) Start->Design_gRNA CRISPR_Transfection CRISPR-Cas9 Transfection into Parental Cell Line Design_gRNA->CRISPR_Transfection Clonal_Selection Single Cell Cloning and Expansion of Edited Cells CRISPR_Transfection->Clonal_Selection Validation Validate Gene Knockout (Sequencing, Western Blot) Clonal_Selection->Validation Treatment Treat Parental and Knockout Cells with this compound Validation->Treatment Viability_Assay Cell Viability/Proliferation Assay (e.g., MTS, CTG) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-ERK, p-RSK, etc.) Treatment->Western_Blot Analysis Data Analysis and Comparison Viability_Assay->Analysis Western_Blot->Analysis

Caption: A stepwise workflow for studying the effects of this compound in CRISPR-edited cells.

Experimental Protocols

CRISPR-Cas9 Mediated Gene Knockout in a Cancer Cell Line

This protocol provides a general framework for generating a knockout cell line using CRISPR-Cas9 technology. Optimization will be required for specific cell lines and target genes.

Materials:

  • Cancer cell line of interest

  • Culture medium and supplements

  • Cas9 nuclease expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138)

  • Synthesized and purified guide RNAs (gRNAs) targeting the gene of interest

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Fluorescence-Activated Cell Sorter (FACS)

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the target site

  • Sanger sequencing service

  • Antibodies for Western blot validation (optional)

Procedure:

  • gRNA Design: Design at least two gRNAs targeting an early exon of the gene of interest to increase the likelihood of a frameshift mutation. Use online design tools to minimize off-target effects.

  • Cell Culture: Culture the parental cancer cell line under standard conditions. Ensure cells are healthy and in the logarithmic growth phase before transfection.

  • Transfection: Co-transfect the Cas9 expression vector and the gRNAs into the cells using a suitable transfection reagent according to the manufacturer's protocol. A GFP-expressing Cas9 vector allows for the enrichment of transfected cells.

  • FACS Sorting: 48-72 hours post-transfection, harvest the cells and use FACS to sort GFP-positive cells into individual wells of a 96-well plate containing conditioned medium.

  • Clonal Expansion: Allow single cells to grow into colonies over 1-3 weeks. Monitor the plates regularly and change the medium as needed.

  • Screening of Clones:

    • Once colonies are established, expand a portion of each clone for genomic DNA extraction.

    • Perform PCR to amplify the genomic region targeted by the gRNAs.

    • Analyze the PCR products by Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift mutation.

  • Validation of Knockout:

    • Confirm the absence of the target protein in the validated knockout clones by Western blot analysis.

    • Expand and cryopreserve the validated knockout cell lines for future experiments.

Cell Viability Assay with this compound Treatment

This protocol describes how to assess the effect of this compound on the viability and proliferation of both parental and CRISPR-edited cell lines.

Materials:

  • Parental and knockout cell lines

  • Culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed both parental and knockout cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Viability Measurement:

    • Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value for each cell line.

Western Blot Analysis of MAPK Pathway Inhibition

This protocol outlines the procedure for analyzing the phosphorylation status of key proteins in the MAPK pathway following this compound treatment.

Materials:

  • Parental and knockout cell lines

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-RSK, anti-total-RSK, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed parental and knockout cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the phosphorylated protein levels to the total protein levels to assess the degree of pathway inhibition.

Conclusion

The combination of CRISPR-Cas9 gene editing and targeted inhibitors like this compound provides a powerful platform for cancer research and drug development. By generating precise genetic models, researchers can elucidate the context-dependent roles of the MAPK/ERK pathway in tumorigenesis and identify patient populations that are most likely to respond to ERK-targeted therapies. The protocols outlined in these application notes offer a robust framework for conducting such studies, ultimately contributing to the advancement of personalized cancer medicine.

References

Assessing the Cell Permeability of Erk-IN-2: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the cell permeability and target engagement of Erk-IN-2, a potent and selective inhibitor of extracellular signal-regulated kinase (ERK). Understanding the ability of this compound to cross the cell membrane and interact with its intracellular target is critical for the interpretation of in vitro and in vivo studies and for its further development as a therapeutic agent.

Application Notes

The ERK Signaling Pathway: A Key Regulator of Cellular Processes

The Extracellular signal-regulated kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a fundamental signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and migration.[1][2][3][4][5][6] Dysregulation of the ERK pathway is a hallmark of many cancers, making its components, including ERK1 and ERK2, attractive targets for therapeutic intervention.[4][7]

This compound is a small molecule inhibitor designed to target ERK1/2. For this compound to be effective, it must first permeate the cell membrane to reach its cytosolic and nuclear targets. Once inside the cell, its ability to bind to ERK1/2 (target engagement) and inhibit its kinase activity is paramount. The following sections outline key methodologies to assess these critical parameters.

Methodologies for Assessing Cell Permeability and Target Engagement

A multi-faceted approach is recommended to thoroughly characterize the cell permeability and target engagement of this compound. This involves both direct and indirect methods to build a comprehensive understanding of the compound's cellular activity.

1. Direct Measurement of Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to monitor the direct binding of a ligand to its target protein in a cellular environment, including intact cells and cell lysates.[1] The principle is based on the ligand-induced thermal stabilization of the target protein. Upon heating, unbound proteins denature and aggregate at a lower temperature than ligand-bound proteins. By measuring the amount of soluble protein at different temperatures, a "melting curve" can be generated. A shift in this curve in the presence of a compound indicates direct target engagement. Isothermal dose-response (ITDR) CETSA, performed at a fixed temperature, allows for the determination of the compound's potency (EC50) for target engagement in a cellular context.[1]

2. Indirect Assessment of Target Engagement: Phospho-ERK (p-ERK) Levels

A common and functionally relevant method to assess the cellular activity of an ERK inhibitor is to measure the phosphorylation status of ERK1/2. Activated ERK is phosphorylated on threonine and tyrosine residues (p-ERK). Inhibition of ERK activity by this compound should lead to a decrease in the levels of downstream substrate phosphorylation. However, as this compound is a direct ERK inhibitor, assessing the phosphorylation of its direct downstream target, such as RSK, or even the auto-phosphorylation of ERK itself can be a reliable readout. Measuring the levels of phosphorylated ERK (p-ERK) or its substrates can be achieved through various techniques, including:

  • Western Blotting: A semi-quantitative method that provides a robust and widely used approach to measure the levels of p-ERK relative to total ERK.[8][9]

  • In-Cell Western (ICW) / High-Content Imaging: These are quantitative, high-throughput methods performed in microplates, allowing for the rapid screening and determination of IC50 values for p-ERK inhibition.[10][11]

  • ELISA and Bead-Based Proximity Assays (e.g., AlphaScreen): These are also high-throughput, quantitative methods for measuring p-ERK levels in cell lysates.[12]

  • Flow Cytometry: Allows for the measurement of p-ERK levels in individual cells within a heterogeneous population.[13]

  • Targeted Mass Spectrometry (PRISM-SRM): A highly sensitive and specific method for the absolute quantification of different phosphorylated isoforms of ERK.[3]

3. Direct Quantification of Intracellular Drug Concentration

To directly measure the amount of this compound that has crossed the cell membrane, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. This technique allows for the precise and quantitative measurement of the intracellular concentration of the compound. By incubating cells with a known extracellular concentration of this compound and then lysing the cells and analyzing the lysate, one can determine the extent of cell penetration and accumulation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cell permeability and target engagement of this compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

This protocol describes how to perform an isothermal dose-response (ITDR) CETSA to determine the EC50 of this compound for ERK1/2 engagement in intact cells.[1]

Materials:

  • Cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., TG lysis buffer) with protease and phosphatase inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge capable of handling PCR tubes/plates

  • SDS-PAGE equipment and reagents

  • Western blot equipment and reagents

  • Primary antibodies: anti-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system for Western blots

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a suitable format (e.g., 10 cm dishes) and grow to 80-90% confluency.

    • On the day of the experiment, treat the cells with a range of this compound concentrations (e.g., 0 to 100 µM) and a vehicle control (DMSO) for 1 hour at 37°C.

  • Cell Harvesting and Lysis (Optional - for lysate ITDR):

    • For intact cell ITDR, proceed to step 3.

    • For lysate ITDR, after treatment, wash cells with PBS, scrape, and lyse in a suitable buffer.

  • Heating Step:

    • Harvest the treated intact cells by trypsinization or scraping, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler to a predetermined optimal temperature (e.g., 52°C for ERK1/2 in HCT116 cells) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[1]

  • Lysis and Protein Quantification:

    • Lyse the heated cells by freeze-thaw cycles or by adding lysis buffer.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[1]

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against total ERK1/2.

    • Incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescence substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for ERK1/2 in each lane using densitometry software.

    • Plot the band intensity (as a percentage of the vehicle control) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[1]

Protocol 2: Western Blotting for Phospho-ERK1/2 (p-ERK) Inhibition

This protocol details the measurement of p-ERK levels in response to this compound treatment.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free medium

  • Stimulant (e.g., EGF, PMA)

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE and Western blot equipment

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Serum Starvation:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-12 hours to reduce basal p-ERK levels.[8]

  • Inhibitor Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL EGF) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.

  • Cell Lysis:

    • Place the plates on ice, aspirate the medium, and wash once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Clarify the lysates by centrifugation.

  • Protein Quantification and Western Blotting:

    • Determine and normalize protein concentrations.

    • Perform SDS-PAGE and Western blotting as described in Protocol 1.

    • Probe one membrane with the anti-p-ERK1/2 antibody and another with the anti-total-ERK1/2 antibody. Alternatively, the same membrane can be stripped and re-probed.[8]

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Plot the normalized p-ERK signal (as a percentage of the stimulated control) against the log of this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Data Presentation

Quantitative data from cell permeability and target engagement studies should be summarized in tables for clear comparison. Below are example tables for presenting data for ERK inhibitors.

Table 1: Target Engagement of ERK Inhibitors in HCT116 Cells

CompoundITDR-CETSA EC50 (µM) for ERK1ITDR-CETSA EC50 (µM) for ERK2
SCH772984ValueValue
GDC-0994ValueValue
This compound To be determined To be determined
Note: Values for SCH772984 and GDC-0994 are illustrative and would be populated from experimental data.[1]

Table 2: Inhibition of RSK Phosphorylation (p-RSK) by ERK Inhibitors

Compoundp-RSK IC50 (nM) in HCT116 cells (2h treatment)p-RSK IC50 (nM) in A375 cells (2h treatment)
GDC-0994ValueValue
SCH772984ValueValue
This compound To be determined To be determined
Note: p-RSK is a downstream substrate of ERK, and its phosphorylation is a reliable biomarker for ERK activity.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate complex signaling pathways and experimental workflows.

ERK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS Receptor->Grb2_SOS GrowthFactor Growth Factor GrowthFactor->Receptor Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK ERK_n ERK1/2 ERK->ERK_n Translocation Erk_IN_2 This compound Erk_IN_2->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Myc) ERK_n->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The Ras-Raf-MEK-ERK signaling cascade.

CETSA_Workflow A 1. Treat intact cells with This compound (dose-response) B 2. Heat cells to a specific temperature (e.g., 52°C) A->B C 3. Lyse cells and separate soluble and aggregated proteins B->C D 4. Analyze soluble fraction by Western Blot for total ERK C->D E 5. Quantify band intensity and plot dose-response curve D->E F 6. Determine EC50 for target engagement E->F

Caption: Experimental workflow for ITDR-CETSA.

Permeability_Logic Permeability Cell Permeability (this compound enters cell) TargetEngagement Target Engagement (this compound binds to ERK) Permeability->TargetEngagement enables SignalingInhibition Signaling Inhibition (p-ERK levels decrease) TargetEngagement->SignalingInhibition causes CellularResponse Cellular Response (e.g., decreased proliferation) SignalingInhibition->CellularResponse leads to

Caption: Relationship between permeability and cellular effect.

References

Troubleshooting & Optimization

Erk-IN-2 solubility and stability in DMSO and media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and detailed protocols for working with Erk-IN-2, a potent and selective ERK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound?

This compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. A datasheet indicates a solubility of 10 mM in DMSO.[1] For inhibitors that are difficult to dissolve, vortexing, ultrasonication, or gentle warming (not exceeding 50°C) can aid in complete solubilization.[2]

Q2: I observed precipitation when diluting my this compound DMSO stock into my aqueous cell culture media. What should I do?

This is a common issue when diluting DMSO-soluble compounds into an aqueous environment, as the inhibitor's solubility is much lower in media than in pure DMSO.[2][3] Here are several troubleshooting steps:

  • Make Intermediate Dilutions in DMSO: Before the final dilution into your aqueous buffer or media, perform serial dilutions in DMSO. This prevents the compound from precipitating out of a highly concentrated stock when it comes into contact with the aqueous solution.[4]

  • Control Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.1-0.5%.[4] Calculate your dilutions to keep the DMSO concentration within the tolerated range for your specific cell line. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Modify Dilution Technique: Add the DMSO stock solution to your cell culture medium slowly, drop-by-drop, while gently vortexing or swirling the medium. This helps the compound disperse and dissolve more effectively.[2]

  • Use Ultrasonication: If precipitation still occurs in the final working solution, brief ultrasonication can help redissolve the compound.[2]

Q3: How should I store this compound?

Proper storage is critical to maintaining the inhibitor's activity.

  • Powder: Store the solid compound at -20°C for long-term stability (up to 2 years).[5]

  • DMSO Stock Solution: For long-term storage, aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 6 months).[5] For short-term use, the stock solution can be stored at 4°C for up to 2 weeks.[5]

Q4: How stable is this compound in cell culture media during my experiment?

While datasheets provide stability for stock solutions, the stability of an inhibitor in complete cell culture medium at 37°C can be limited. For some ERK inhibitors, a decrease in active concentration over time (e.g., 24-96 hours) can lead to a rebound in ERK pathway activity. For long-term experiments (>24 hours), it is recommended to replace the media with a freshly prepared inhibitor solution periodically to ensure consistent target inhibition.

Data Summary Tables

Table 1: Solubility of this compound

SolventMaximum SolubilityReference
DMSO10 mM[1]
Aqueous Buffer/MediaSparingly soluble[6]

Table 2: Storage and Stability of this compound

| Format | Storage Temperature | Stability Period | Reference | | :--- | :--- | :--- | | Powder | -20°C | 2 years |[5] | | In DMSO | 4°C | 2 weeks |[5] | | In DMSO | -80°C | 6 months |[5] |

Troubleshooting Guides

Guide: Resolving Compound Precipitation in Media

Use the following workflow to diagnose and solve issues with this compound precipitation in your working solutions.

G cluster_0 Start Start: Precipitation Observed in Media CheckDMSO Is final DMSO concentration >0.5%? Start->CheckDMSO ReduceDMSO Lower DMSO concentration by adjusting stock concentration or dilution factor. CheckDMSO->ReduceDMSO Yes CheckDilution Did you dilute directly from high-concentration stock into media? CheckDMSO->CheckDilution No ReduceDMSO->CheckDilution IntermediateDilution Perform serial dilutions in 100% DMSO first before adding to aqueous media. CheckDilution->IntermediateDilution Yes CheckTechnique How was the stock added to the media? CheckDilution->CheckTechnique No IntermediateDilution->CheckTechnique SlowAddition Add DMSO stock slowly (dropwise) to media while vortexing. CheckTechnique->SlowAddition Quickly/All at once StillPrecip Is precipitation still present? CheckTechnique->StillPrecip Slowly/Dropwise SlowAddition->StillPrecip Ultrasonicate Use brief ultrasonication on the final working solution. StillPrecip->Ultrasonicate Yes End Solution Clear: Proceed with Experiment StillPrecip->End No Ultrasonicate->End

Figure 1. Troubleshooting workflow for inhibitor precipitation.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Aqueous Media

This protocol helps determine the practical solubility limit of this compound in your specific cell culture medium.

G cluster_0 Experimental Workflow: Kinetic Solubility Assay prep_stock 1. Prepare 10 mM This compound Stock in DMSO prep_media 2. Aliquot Cell Culture Media into Microtubes prep_stock->prep_media add_inhibitor 3. Spike Media with DMSO Stock to Final Concentrations (e.g., 1, 5, 10, 25, 50 µM) prep_media->add_inhibitor incubate 4. Incubate at 37°C for 2 hours with shaking add_inhibitor->incubate centrifuge 5. Centrifuge to Pellet Undissolved Compound (14,000 rpm, 15 min) incubate->centrifuge measure 6. Measure Concentration of Soluble Compound in Supernatant (e.g., via HPLC-UV or LC-MS) centrifuge->measure analyze 7. Plot Measured vs. Nominal Concentration to Determine Solubility Limit measure->analyze

Figure 2. Workflow for determining kinetic solubility.

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Media: Aliquot 1 mL of your complete cell culture medium into several microcentrifuge tubes. Pre-warm the media to 37°C.

  • Spike Media: Add the appropriate volume of the 10 mM DMSO stock to the media to achieve a range of final nominal concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

  • Incubate: Incubate the tubes at 37°C for 2 hours on a shaker to simulate experimental conditions and allow the solution to reach equilibrium.

  • Separate Phases: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved precipitate.

  • Quantify Supernatant: Carefully collect the supernatant and quantify the concentration of the dissolved this compound using a suitable analytical method such as HPLC-UV or LC-MS.

  • Determine Solubility: The kinetic solubility limit is the highest concentration at which the measured concentration in the supernatant matches the nominal concentration.

Protocol 2: Assessing Functional Stability in Cell Culture

This protocol assesses the stability and continued activity of this compound over time by monitoring the phosphorylation of its direct substrate, RSK (p90 ribosomal S6 kinase), or ERK itself.

G cluster_0 Experimental Workflow: Functional Stability Assay seed_cells 1. Seed Cells and Allow to Adhere treat_cells 2. Treat Cells with this compound (and Vehicle Control) seed_cells->treat_cells collect_lysates 3. Collect Cell Lysates at Multiple Time Points (e.g., 2, 8, 24, 48 hours) treat_cells->collect_lysates western_blot 4. Perform Western Blotting collect_lysates->western_blot probe_antibodies 5. Probe for p-ERK, total ERK, p-RSK, and a Loading Control western_blot->probe_antibodies analyze_blot 6. Quantify Band Intensities to Assess Inhibition Over Time probe_antibodies->analyze_blot

Figure 3. Workflow for assessing functional stability.

Methodology:

  • Cell Seeding: Seed a cancer cell line with a known active Ras/Raf/MEK/ERK pathway (e.g., BRAF or RAS mutant) in multiple plates or wells. Allow cells to adhere and grow overnight.

  • Treatment: Treat the cells with a working concentration of this compound (e.g., 5x IC50) and a DMSO vehicle control.

  • Time Course Lysis: At various time points after treatment (e.g., 2, 8, 24, 48, 72 hours), wash the cells with cold PBS and collect cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot: Normalize protein concentrations using a BCA assay. Separate equal amounts of protein from each time point via SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Probing: Probe the membranes with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-RSK, and a loading control (e.g., GAPDH or β-Actin).

  • Analysis: Quantify the band intensities for the phosphorylated proteins relative to the total protein and the loading control. A sustained decrease in the p-ERK/total ERK or p-RSK signal over time indicates the compound is stable and active. A gradual increase in the signal at later time points suggests degradation or metabolism of the inhibitor.

Signaling Pathway Diagram

The Canonical MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating key cellular processes like proliferation and survival.[7][8] this compound targets ERK1/2, the final kinases in this cascade.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Recruits Ras Ras GRB2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., Elk-1, c-Myc) ERK->TF Translocates & Phosphorylates Inhibitor This compound Inhibitor->ERK Inhibits Gene Gene Expression (Proliferation, Survival) TF->Gene GF Growth Factor GF->RTK Binds

Figure 4. Simplified diagram of the ERK signaling cascade.

References

Technical Support Center: Minimizing Erk-IN-2 Toxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of Erk-IN-2 in primary cell cultures. Given that specific data on this compound in primary cells is limited, this guide incorporates data from other potent ERK inhibitors to provide a comprehensive resource.

Troubleshooting Guide

Problem: High cell death or morphological changes observed after this compound treatment.

Possible Cause 1: Concentration of this compound is too high.

This compound is a highly potent ERK2 inhibitor with an IC50 of 1.8 nM.[1][2] While effective at nanomolar concentrations for inhibiting ERK signaling, higher concentrations can lead to off-target effects and toxicity, particularly at doses exceeding 10 μM.[1][2]

Solution:

  • Perform a dose-response curve: Start with a low concentration (e.g., 1-10 nM) and titrate up to determine the optimal concentration that inhibits ERK phosphorylation without causing significant cell death.

  • Consult literature for similar compounds: For primary cell types where this compound data is unavailable, refer to the table below for starting concentration ranges of other ERK inhibitors.

  • Use the lowest effective concentration: Once the effective concentration for ERK inhibition is determined, use the lowest possible concentration for your experiments to minimize potential toxicity.

Possible Cause 2: Prolonged incubation time.

Continuous inhibition of the pro-survival ERK pathway can lead to apoptosis, especially in sensitive primary cells. The duration of ERK inhibition can be a critical factor in determining cell fate.

Solution:

  • Optimize incubation time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the shortest incubation time required to achieve the desired biological effect.

  • Consider intermittent dosing: If long-term inhibition is required, consider a washout period to allow for partial recovery of ERK signaling and potentially reduce toxicity.

Possible Cause 3: Off-target effects.

Kinase inhibitors can have off-target effects that contribute to cytotoxicity.[3] While this compound is reported to be highly selective, this possibility should be considered, especially at higher concentrations.

Solution:

  • Confirm on-target effect: Always verify ERK inhibition by Western blotting for phosphorylated ERK (p-ERK) and its downstream targets like p-RSK.

  • Use a structurally different ERK inhibitor: If toxicity persists at concentrations that effectively inhibit ERK, consider using another potent and selective ERK inhibitor with a different chemical scaffold to rule out off-target effects specific to this compound.

  • Rescue experiment: If a specific off-target is suspected, co-treatment with an agonist for that target could help mitigate toxicity.

Possible Cause 4: Cell type-specific sensitivity.

Primary cells vary significantly in their dependence on the ERK signaling pathway for survival and their sensitivity to inhibitors. For example, neurons and chondrocytes have shown distinct responses to ERK pathway inhibition.[4][5][6]

Solution:

  • Review literature for your specific primary cell type: Investigate the known roles of the ERK pathway in your primary cell model to anticipate potential toxicities.

  • Empirically determine the optimal conditions: The ideal concentration and incubation time will need to be determined experimentally for each primary cell type.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other relevant ERK inhibitors to guide experimental design.

InhibitorTarget(s)Biochemical IC50Cellular IC50 (p-RSK)Cellular Viability IC50Recommended Starting Concentration Range for Primary Cells (Based on Literature)Notes
This compound ERK2 1.8 nM [1][2]280 nM (in A375SM cells)[2]91-305 nM (in various cancer cell lines)[2]1 - 100 nMPotential for off-target toxicity at doses >10 μM.[1][2]
Ulixertinib (BVD-523) ERK1/2<0.3 nM (ERK2)[7]140 nM (in A375 cells)[7]180 nM (in A375 cells)[7]50 - 500 nMReversible inhibitor.
SCH772984 ERK1/28.3 nM (ERK1), 2.7 nM (ERK2)Not specified24 nM (in SH-SY5Y cells)50 - 200 nMHas shown efficacy in mouse models without overt toxicity.[8]
U0126 (MEK1/2 Inhibitor) MEK1/2Not applicableNot specified5 µM chosen to avoid toxicity in NT2D1 cells.[9]5 - 20 µMUsed in primary neuron and chondrocyte studies.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of ERK2, a key protein kinase in the MAPK/ERK signaling pathway. It likely acts by binding to the ATP-binding site of ERK2, preventing its phosphorylation and subsequent activation, thereby blocking downstream signaling events that regulate cell proliferation and survival.

Q2: How can I confirm that this compound is inhibiting the ERK pathway in my primary cells?

A2: The most common method is to perform a Western blot analysis to measure the levels of phosphorylated ERK1/2 (p-ERK1/2) and a downstream target such as phosphorylated RSK (p-RSK). A significant decrease in the levels of these phosphorylated proteins upon this compound treatment confirms on-target activity.

Q3: What are the common signs of toxicity I should look for in my primary cell cultures?

A3: Common signs of toxicity include changes in cell morphology (e.g., rounding, detachment), a decrease in cell viability as measured by assays like MTT or Trypan Blue exclusion, and the induction of apoptosis, which can be detected by assays such as TUNEL or caspase-3 activation.

Q4: Can I use this compound in combination with other drugs?

A4: Yes, however, it is important to consider potential drug-drug interactions. For example, since the ERK pathway is a central signaling node, its inhibition can affect the cellular response to other therapeutic agents. It is crucial to perform initial experiments to assess the combined effects on cell viability and the signaling pathways of interest.

Q5: Should I be concerned about the differential inhibition of ERK1 versus ERK2?

A5: this compound is reported to be an ERK2 inhibitor. While ERK1 and ERK2 are highly homologous and often considered functionally redundant, some studies suggest they may have distinct roles in certain cellular processes and cell types.[10] The specific consequences of inhibiting ERK2 over ERK1 will be cell-type dependent and may require further investigation in your experimental system.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol provides a general method for assessing the effect of this compound on the viability of adherent primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blotting for Phospho-ERK1/2

This protocol outlines the steps to measure the inhibition of ERK1/2 phosphorylation by this compound.

Materials:

  • Primary cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate and treat primary cells with this compound at various concentrations and for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Visualizations

ERK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, Transcription Factors) ERK->Downstream Erk_IN_2 This compound Erk_IN_2->ERK Response Cellular Responses (Proliferation, Survival, Differentiation) Downstream->Response

Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.

Experimental_Workflow start Start: Primary Cell Culture dose_response 1. Dose-Response & Time-Course (Determine optimal concentration & duration) start->dose_response viability_assay 2. Assess Cell Viability (e.g., MTT, Trypan Blue) dose_response->viability_assay western_blot 3. Confirm ERK Inhibition (Western Blot for p-ERK) dose_response->western_blot functional_assay 4. Perform Functional Assays viability_assay->functional_assay western_blot->functional_assay data_analysis 5. Data Analysis & Interpretation functional_assay->data_analysis end End: Conclusion data_analysis->end

Caption: A general experimental workflow for using this compound in primary cells.

Troubleshooting_Tree start High Cell Toxicity Observed check_conc Is the concentration >100 nM? start->check_conc lower_conc Action: Lower the concentration (Perform dose-response) check_conc->lower_conc Yes check_time Is the incubation time >24h? check_conc->check_time No reduce_time Action: Reduce incubation time (Perform time-course) check_time->reduce_time Yes check_pERK Is p-ERK effectively inhibited? check_time->check_pERK No no_inhibition Issue: Ineffective Inhibition (Check compound stability/activity) check_pERK->no_inhibition No off_target Possible Off-Target Effects (Use alternative ERK inhibitor) check_pERK->off_target Yes cell_specific Cell-Type Specific Sensitivity (Optimize for your cell type) off_target->cell_specific

Caption: A decision tree for troubleshooting this compound toxicity in primary cells.

References

Technical Support Center: Overcoming Resistance to Erk-IN-2 in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erk-IN-2, a potent ERK1/2 inhibitor. Our goal is to help you navigate common experimental challenges, particularly the development of drug resistance, and to provide strategies to overcome these hurdles.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Q1: My cancer cell line, which is reported to have a BRAF or RAS mutation, is not responding to this compound treatment. What could be the reason?

A1: Several factors could contribute to a lack of response to this compound, even in cell lines with activating mutations in the MAPK pathway.

  • Intrinsic Resistance: The cell line may possess intrinsic resistance mechanisms that bypass the need for ERK signaling for survival and proliferation. This can include the activation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway.[1][2]

  • Cellular Context: The specific genetic and epigenetic landscape of your cell line might influence its dependency on the MAPK pathway.

  • Experimental Conditions: Ensure that the concentration of this compound and the treatment duration are appropriate for your specific cell line. We recommend performing a dose-response curve to determine the optimal concentration.

Q2: My cells initially responded to this compound, but now they have started growing again. How can I confirm if they have developed resistance?

A2: This is a common observation known as acquired resistance. To confirm the development of resistance, you can perform the following experiments:

  • Dose-Response Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on both the parental (sensitive) and the suspected resistant cells. A rightward shift in the IC50 curve for the treated cells indicates resistance.

  • Western Blot Analysis: Analyze the phosphorylation status of ERK and its downstream targets (e.g., RSK) in the presence and absence of this compound in both parental and suspected resistant cells. Resistant cells may show reactivation of ERK signaling despite treatment.[1]

Q3: We have confirmed that our cells have acquired resistance to this compound. What are the common mechanisms of resistance?

A3: Acquired resistance to ERK inhibitors can arise through several mechanisms that lead to the reactivation of the MAPK pathway or activation of bypass pathways.[1]

  • On-target Mutations: Mutations in the ERK1 or ERK2 genes can prevent this compound from binding to its target.[1][3]

  • Gene Amplification: Amplification and subsequent overexpression of ERK2 can overcome the inhibitory effect of the drug.[1]

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Overexpression of RTKs like EGFR or ERBB2 can lead to enhanced upstream signaling that reactivates the MAPK pathway.[1]

  • Activation of Bypass Pathways: Increased signaling through parallel pathways like the PI3K/AKT/mTOR pathway can promote cell survival independently of ERK signaling.[1][2]

Q4: What strategies can we use to overcome acquired resistance to this compound in our cancer models?

A4: The primary strategy to overcome resistance to ERK inhibitors is through combination therapy.[1][2][4]

  • Combination with MEK Inhibitors: Co-targeting both MEK and ERK can lead to a more profound and durable inhibition of the MAPK pathway, preventing or overcoming resistance.[4] This combination has shown synergistic effects in RAS-mutant models.[4]

  • Combination with PI3K/mTOR Inhibitors: For cells that have activated the PI3K/AKT pathway as a bypass mechanism, dual inhibition of ERK and PI3K/mTOR can be effective.[1][2]

  • Combination with RTK Inhibitors: If resistance is driven by the overexpression of an RTK like EGFR, combining this compound with an appropriate RTK inhibitor (e.g., an EGFR inhibitor) can restore sensitivity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of ERK2.[5] This means it binds to the ATP-binding pocket of the ERK2 enzyme, preventing the phosphorylation of its downstream substrates and thereby inhibiting the propagation of the MAPK signaling cascade.

Q2: What are the potential off-target effects of this compound?

A2: While this compound is designed to be a specific ERK2 inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[6][7] It is crucial to use the lowest effective concentration to minimize off-target activities. Potential off-target effects can be investigated using kinome profiling or by observing unexpected cellular phenotypes.

Q3: How should I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific experiment. We recommend performing a dose-response curve and measuring a relevant endpoint, such as cell viability or inhibition of ERK phosphorylation, to determine the IC50 value for your system. Start with a broad range of concentrations and then narrow it down to determine the most effective and specific concentration.

Data Presentation

Note: Specific quantitative data for this compound is limited in the public domain. The following tables provide illustrative examples of IC50 values for other well-characterized ERK inhibitors in sensitive and resistant cancer cell lines, as well as synergy data for combination therapies. This data is intended to demonstrate the principles of resistance and the potential of combination strategies.

Table 1: Example IC50 Values for ERK Inhibitors in Sensitive vs. Resistant Cell Lines

Cell LineInhibitorIC50 (Parental)IC50 (Resistant)Fold Resistance
HCT-116 (Colon Cancer)SCH772984~75 nM[8]>1000 nM>13
NCI-H727 (NSCLC)SCH772984135 nM[9]>1000 nM[9]>7.4
A375 (Melanoma)VX-11e~12 nM>1000 nM (with ERK2 mutation)>83

Table 2: Example Synergy Data for ERK Inhibitor Combinations

Cell LineCombinationEffectCombination Index (CI)
MDA-MB-453 (Breast Cancer)Flutamide (AR inhibitor) + CI-1040 (MEK inhibitor)Synergy0.64 - 0.75[10]
Multiple KRAS-mutant modelsMEK inhibitor + ERK inhibitorSynergy<1
BRAF-mutant modelsMEK inhibitor + ERK inhibitorAdditive~1

A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

1. Protocol for Generating this compound Resistant Cell Lines

This protocol describes a general method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing concentrations of the inhibitor.

  • Materials:

    • Parental cancer cell line of interest

    • Complete cell culture medium

    • This compound (stock solution in DMSO)

    • Cell culture flasks/plates

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Start by treating the parental cell line with a low concentration of this compound (e.g., the IC20 or IC30 value).

    • Culture the cells in the continuous presence of the inhibitor, changing the medium every 2-3 days.

    • Monitor the cell population for recovery and renewed proliferation.

    • Once the cells are growing steadily, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt to each new concentration before increasing it further.

    • This process may take several months.

    • The resulting cell population is considered resistant. You can further isolate single-cell clones to obtain a homogenous resistant population.

    • Confirm the resistance by performing a dose-response assay and comparing the IC50 value to the parental cell line.

2. Western Blot Protocol for Analyzing MAPK Pathway Activation

This protocol outlines the steps for detecting the phosphorylation status of ERK and its downstream targets.

  • Materials:

    • Cell lysates from treated and untreated cells

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-RSK, anti-total-RSK, anti-GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to determine the levels of protein phosphorylation.

3. Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess cell viability.

  • Materials:

    • Cells seeded in a 96-well plate

    • This compound or other compounds for testing

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound and incubate for the desired period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.[1][2][6][7]

4. Synergy Assay and Combination Index (CI) Calculation

This protocol provides a general workflow for assessing the synergistic effects of drug combinations.

  • Procedure:

    • Determine the IC50 values of each drug individually in your cell line of interest.

    • Design a matrix of combination concentrations, typically at a constant ratio based on the individual IC50 values.

    • Treat the cells with the single agents and the combinations for a defined period.

    • Measure the effect (e.g., cell viability) for each condition.

    • Calculate the Combination Index (CI) using software like CompuSyn or SynergyFinder. A CI value less than 1 indicates synergy.

Visualizations

cluster_0 MAPK/ERK Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK binds RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors phosphorylates Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival regulates This compound This compound This compound->ERK inhibits

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

cluster_1 Mechanisms of Resistance to ERK Inhibitors ERK Inhibitor (this compound) ERK Inhibitor (this compound) ERK ERK ERK Inhibitor (this compound)->ERK inhibition Cell Survival Cell Survival ERK->Cell Survival promotes ERK_mutation ERK Mutation ERK_mutation->ERK prevents binding ERK_amplification ERK2 Amplification ERK_amplification->ERK increases level RTK_upregulation RTK Upregulation RTK_upregulation->ERK reactivates Bypass_pathway Bypass Pathway Activation (PI3K/AKT) Bypass_pathway->Cell Survival promotes

Caption: Key mechanisms of acquired resistance to ERK inhibitors like this compound.

cluster_2 Experimental Workflow for Overcoming this compound Resistance Start Start Parental_Cells Treat Parental Cells with this compound Start->Parental_Cells Resistance Development of Resistance Parental_Cells->Resistance Resistance->Parental_Cells No Confirm_Resistance Confirm Resistance (IC50 Shift) Resistance->Confirm_Resistance Yes Investigate_Mechanism Investigate Resistance Mechanism Confirm_Resistance->Investigate_Mechanism Combination_Therapy Test Combination Therapies Investigate_Mechanism->Combination_Therapy Synergy_Analysis Analyze for Synergy (CI) Combination_Therapy->Synergy_Analysis End End Synergy_Analysis->End

Caption: A general workflow for studying and overcoming resistance to this compound.

References

Technical Support Center: Controlling for Erk-IN-2 Vehicle Effects In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the effects of the vehicle used to dissolve Erk-IN-2 in in vitro experiments. Accurate interpretation of experimental results hinges on differentiating the biological effects of the inhibitor from any confounding effects of the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound for in vitro use?

A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is soluble up to 10 mM in DMSO.

Q2: Why is a vehicle control necessary when using this compound?

A2: A vehicle control is essential to distinguish the effects of this compound from those of its solvent, DMSO.[1][2] DMSO itself can influence cellular processes, including viability, differentiation, and gene expression, which could otherwise be misattributed to the inhibitor.[3][4][5][6]

Q3: What is the maximum recommended final concentration of DMSO in cell culture medium?

A3: To minimize off-target effects, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with 0.1% being a widely accepted safe level for most cell lines.[7] However, the sensitivity to DMSO can vary significantly between cell types.[3][7] Therefore, it is crucial to determine the optimal, non-toxic concentration for your specific cell line.

Q4: How should I prepare and store this compound stock solutions in DMSO?

A4: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock. It is recommended to use fresh, anhydrous DMSO to ensure optimal solubility and stability.[8] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[9][10] When preparing working solutions, it is best to perform serial dilutions of the stock in DMSO before the final dilution into your aqueous experimental medium to prevent precipitation.[8]

Troubleshooting Guide

Issue 1: My vehicle control (DMSO alone) is showing a significant effect on cell viability.

  • Possible Cause: The final DMSO concentration is too high for your specific cell line. Even concentrations below 0.5% can be toxic to sensitive or primary cells.[7]

  • Troubleshooting Steps:

    • Perform a DMSO dose-response curve: Test a range of final DMSO concentrations (e.g., 0.01% to 1.0%) on your cells.

    • Assess cell viability: Use a standard viability assay (e.g., MTT, Trypan Blue exclusion) to determine the highest concentration of DMSO that does not significantly affect cell viability over the time course of your experiment.

    • Adjust your experimental protocol: Use the determined maximum tolerable DMSO concentration for all subsequent experiments. Ensure that the vehicle control group receives the same final concentration of DMSO as the this compound treated groups.[1]

Issue 2: I am observing unexpected changes in the phosphorylation of proteins in the ERK pathway in my vehicle-treated cells.

  • Possible Cause: DMSO can modulate cellular signaling pathways, including the MAPK/ERK pathway, in a cell-type-specific manner.[3][6] These effects can be time and concentration-dependent.

  • Troubleshooting Steps:

    • Characterize the baseline effects of DMSO: Perform a time-course experiment (e.g., 1, 6, 24 hours) with your determined safe concentration of DMSO.

    • Analyze ERK pathway activation: Use Western blotting to assess the phosphorylation status of key pathway components (e.g., p-ERK, total ERK) in the vehicle-treated cells at each time point.

    • Establish a stable baseline: Identify the time points where the vehicle has minimal impact on the pathway's baseline activation. Design your this compound treatment experiments within this optimal window.

Issue 3: The inhibitory effect of this compound is less than expected, even at higher concentrations.

  • Possible Cause 1: Suboptimal inhibitor activity. Improper storage or multiple freeze-thaw cycles of the this compound stock solution may have led to its degradation.

  • Troubleshooting Step 1: Prepare fresh aliquots of this compound from a new stock and repeat the experiment.

  • Possible Cause 2: Unexpected interactions with the vehicle. In rare cases, DMSO can interact with the target protein or the inhibitor itself.[11]

  • Troubleshooting Step 2: While less common for established inhibitors, consider exploring alternative solvents if DMSO-specific artifacts are suspected. However, this will require extensive validation of the new vehicle's effects.

Experimental Protocols

Protocol 1: Determining the Maximum Tolerable DMSO Concentration

This protocol outlines the steps to identify the highest concentration of DMSO that does not impact the viability of your specific cell line.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.

  • DMSO Dilution Series: Prepare a serial dilution of 100% DMSO in your complete cell culture medium to achieve a range of final concentrations (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%, and a no-DMSO control).

  • Treatment: Replace the existing medium in the wells with the medium containing the different DMSO concentrations. Include at least three replicate wells for each concentration.

  • Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, perform a cell viability assay, such as the MTT assay.

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the no-DMSO control. The highest concentration that shows no significant decrease in viability is your maximum tolerable concentration.

Data Presentation:

Final DMSO Concentration (%)Average Cell Viability (%)Standard Deviation
0 (Control)1005.2
0.01101.54.8
0.0599.85.5
0.198.24.9
0.2595.36.1
0.588.17.3
1.075.48.0
Protocol 2: Assessing Vehicle Effects on ERK Pathway Activation via Western Blot

This protocol describes how to evaluate the impact of the DMSO vehicle on the baseline phosphorylation of ERK1/2.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with your determined maximum tolerable DMSO concentration for various time points (e.g., 0, 1, 6, 24 hours). Include an untreated control.

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample. Compare the normalized values of the DMSO-treated samples to the untreated control.

Visualizations

Erk_Signaling_Pathway ERK Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Cellular Response Cellular Response ERK1/2->Cellular Response Proliferation, Differentiation, Survival This compound This compound This compound->ERK1/2 Inhibition Vehicle (DMSO) Vehicle (DMSO) Vehicle (DMSO)->Cellular Response Potential Off-Target Effects

Diagram 1: this compound Inhibition and Potential Vehicle Effects.

Experimental_Workflow Experimental Workflow for Vehicle Control cluster_0 Phase 1: Vehicle Tolerance cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Data Analysis Determine Max Tolerable DMSO Concentration Determine Max Tolerable DMSO Concentration Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Determine Max Tolerable DMSO Concentration->Cell Viability Assay (e.g., MTT) Vehicle Control (Max Tolerable DMSO) Vehicle Control (Max Tolerable DMSO) Cell Viability Assay (e.g., MTT)->Vehicle Control (Max Tolerable DMSO) Untreated Control Untreated Control Compare Vehicle Control to Untreated Compare Vehicle Control to Untreated Untreated Control->Compare Vehicle Control to Untreated Compare this compound to Vehicle Control Compare this compound to Vehicle Control Vehicle Control (Max Tolerable DMSO)->Compare this compound to Vehicle Control Vehicle Control (Max Tolerable DMSO)->Compare Vehicle Control to Untreated This compound + Vehicle This compound + Vehicle This compound + Vehicle->Compare this compound to Vehicle Control Isolate True Inhibitor Effect Isolate True Inhibitor Effect Compare this compound to Vehicle Control->Isolate True Inhibitor Effect Compare Vehicle Control to Untreated->Isolate True Inhibitor Effect

Diagram 2: Workflow for Establishing and Using Vehicle Controls.

References

Validation & Comparative

A Comparative Guide to ERK Inhibitors: Erk-IN-2 vs. Ulixertinib (BVD-523)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of two prominent small-molecule inhibitors of Extracellular signal-regulated kinases 1 and 2 (ERK1/2): Erk-IN-2 and ulixertinib (BVD-523). Developed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to evaluate the efficacy and characteristics of each compound. The comparison focuses on biochemical potency, cellular activity, and in vivo performance, supported by experimental data and detailed methodologies.

Introduction to ERK Inhibition

The RAS-RAF-MEK-ERK signaling pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central regulator of cellular processes including proliferation, differentiation, and survival[1][2][3]. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention[1][3]. While inhibitors targeting upstream components like BRAF and MEK have shown clinical success, resistance often emerges through the reactivation of ERK signaling[1][4]. Direct inhibition of ERK1/2, the terminal kinases in the cascade, represents a promising strategy to overcome these resistance mechanisms[1][5].

This compound is a potent inhibitor of ERK2. Ulixertinib (BVD-523) is a first-in-class, reversible, and ATP-competitive inhibitor of both ERK1 and ERK2 that has been evaluated in clinical trials for various solid tumors[1][5][6][7]. This guide compares these two agents based on available scientific literature.

Data Presentation: Quantitative Efficacy

The following tables summarize the biochemical and cellular potency of this compound and ulixertinib, providing a quantitative basis for comparison.

Table 1: Biochemical and Cellular Potency (IC50)

CompoundTargetAssay TypeIC50 ValueCell Line / NotesReference
This compound ERK2Biochemical1.8 nM[8]
Ulixertinib ERK2Biochemical (Ki)0.04 ± 0.02 nMATP-competitive[1]
ERK1/2Biochemical<0.3 nMFor ERK2[9][10]
MAPK PathwayCellular~10 nMMAPK reporter assay[7]
pRSKCellular31 nMA375 (melanoma)[9]
pRSKCellular140 nMA375 (melanoma)[9][11]
Cell ViabilityCellular62.7 nMBT40 (pLGG)[7]
Cell ViabilityCellular180 nMA375 (melanoma)[9][11]
ERK ActivityCellular86 nMSH-SY5Y (neuroblastoma)[12]
Cell ViabilityCellular180 nMSH-SY5Y (neuroblastoma)[12]
Cell ViabilityCellular4.5 µMU937 (histiocytic lymphoma)[13]

Table 2: In Vivo Efficacy of Ulixertinib

Cancer ModelAnimal ModelDosing RegimenKey OutcomesReference
NeuroblastomaXenograft NB mouse model50 mg/kgPotently inhibited tumor growth and prolonged overall survival.[6]
Pediatric Low-Grade Glioma (BRAF V600E)BT40-PDX mouse modelNot specifiedSlowed tumor growth and significantly increased survival.[7][14]
BRAF V600E MelanomaA375 xenograft modelOral gavageShowed dose-dependent growth inhibition and tumor regression.[1]
BRAF V600E Colorectal CancerColo205 xenograft modelOral gavageDemonstrated dose-dependent tumor growth inhibition.[1]

No in vivo efficacy data for this compound was available in the consulted search results.

Mechanism of Action

Both this compound and ulixertinib function by inhibiting the kinase activity of ERK.

This compound: this compound is a potent inhibitor of ERK2[8]. The specific binding mode and kinetics are not detailed in the available results, but like most kinase inhibitors, it likely interferes with the ATP-binding site, preventing the phosphorylation of downstream substrates.

Ulixertinib (BVD-523): Ulixertinib is a reversible, ATP-competitive inhibitor of both ERK1 and ERK2[1][15]. It binds to the ATP pocket of the kinase, preventing the transfer of phosphate from ATP to its substrates. This action blocks the entire downstream signaling cascade, leading to reduced phosphorylation of targets like RSK and ultimately inhibiting ERK-dependent cell proliferation and survival[1][2]. Interestingly, treatment with ulixertinib can lead to an increase in the phosphorylation of ERK1/2 itself, a feedback mechanism often observed with catalytic ERK inhibitors[1][12]. Therefore, the inhibition of downstream substrates like RSK is considered a more reliable marker of its on-target activity[6][7].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor evaluation.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Substrates Transcription Factors (e.g., c-Myc, Elk-1) ERK->Substrates Inhibitors This compound Ulixertinib Inhibitors->ERK Response Cell Proliferation, Survival, Differentiation Substrates->Response

Caption: The RAS-RAF-MEK-ERK signaling cascade with the point of inhibition.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development A Biochemical Assay (Kinase IC50) B Cellular Assay (pRSK Inhibition) A->B C Proliferation Assay (Viability IC50) B->C D Xenograft Model (e.g., Mouse) C->D E PK/PD Analysis D->E F Tumor Growth Inhibition E->F G Phase I Trial (Safety, MTD) F->G H Phase II/III Trial (Efficacy) G->H

Caption: General workflow for preclinical and clinical evaluation of an ERK inhibitor.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings.

Protocol 1: ERK2 Kinase Inhibition Assay (Ulixertinib)

This protocol describes a typical biochemical assay to determine the IC50 of an inhibitor against the purified enzyme.

  • Materials:

    • Purified, MEK-activated ERK2 enzyme (1.2 nM).

    • Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, and 0.01% (v/v) CHAPS.

    • Test Compound (Ulixertinib): 12-point serial dilution (e.g., from 100 µM down to 0.1 nM) in DMSO.

    • 384-well polypropylene plates.

  • Procedure:

    • Dispense 10 µL of the 1.2 nM ERK2 enzyme solution into each well of a 384-well plate containing the pre-dosed test compound. The final DMSO concentration should be standardized (e.g., 1%).

    • Pre-incubate the enzyme and compound for 20 minutes at room temperature.

    • Initiate the kinase reaction by adding the substrate solution.

    • After a set incubation period, quench the reaction.

    • Analyze the results using a suitable method like Rapidfire Mass Spectrometry to quantify substrate phosphorylation.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9][11]

Protocol 2: Cell Proliferation Assay (Ulixertinib)

This protocol outlines a method to assess the effect of an inhibitor on cancer cell viability.

  • Cell Culture:

    • Culture A375 melanoma cells in DMEM supplemented with 10% Fetal Calf Serum and 1% L-Glutamine.

    • Harvest cells and dispense 200 cells per well into 384-well plates in a 40 µL volume. Incubate overnight at 37°C and 5% CO₂.

  • Compound Dosing:

    • Dose the cells with the test compound (Ulixertinib) over a 12-point concentration range (e.g., from 30 µM down to 0.03 nM) using an acoustic dispenser. The final DMSO concentration should be kept low (e.g., 0.3%).

  • Incubation and Staining:

    • Incubate the cell plates for 72 hours at 37°C.

    • Fix the cells by adding 20 µL of 12% formaldehyde (4% final concentration).

    • Stain the cell nuclei by adding a 1:2000 dilution of Hoechst 33342. Incubate for 30 minutes at room temperature.

    • Wash the wells with PBS.

  • Data Acquisition and Analysis:

    • Image the plates using a high-content imaging system (e.g., Cellomics ArrayScan VTI).

    • Quantify the number of cells per well based on nuclear staining.

    • Calculate the IC50 for proliferation by plotting the percentage of cell growth inhibition against the inhibitor concentration.[11]

Protocol 3: In Vivo Xenograft Study (Ulixertinib)

This protocol details a typical mouse xenograft study to evaluate in vivo anti-tumor efficacy.

  • Animal Model:

    • Use immunodeficient mice (e.g., NSG mice).

    • Orthotopically transplant patient-derived xenograft (PDX) cells or a cancer cell line (e.g., BT40 for pLGG or CHLA136-Fluc for neuroblastoma) into the appropriate site (e.g., brain for glioma, flank for subcutaneous tumors).[6][7]

  • Tumor Development and Grouping:

    • Allow tumors to develop for a set period (e.g., two weeks).

    • Monitor tumor growth using methods like bioluminescent imaging for luciferase-expressing cells or caliper measurements.

    • Randomly assign mice into treatment and control (vehicle) groups once tumors reach a specified size.[6][7]

  • Treatment Administration:

    • Administer ulixertinib or vehicle to the respective groups. The route of administration is typically oral gavage.

    • A typical dosing regimen might be 50 mg/kg, administered once or twice daily for a specified number of days (e.g., 19-day continuous treatment).[6][7]

  • Efficacy Evaluation:

    • Monitor tumor volume and animal body weight regularly throughout the study.

    • Assess overall survival, defined as the time from the start of treatment to when termination criteria (due to tumor growth or morbidity) are met.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for pRSK) to confirm on-target activity.[6][7]

Clinical Evaluation of Ulixertinib

Ulixertinib is one of the few ERK inhibitors to have advanced into clinical trials.

  • Phase I Study (NCT01781429): A study involving 135 patients with advanced solid tumors, many with MAPK pathway mutations, established a recommended phase II dose (RP2D) of 600 mg twice daily.[5][16]

  • Safety Profile: The most common adverse events included rash, diarrhea, fatigue, and nausea. Dose-limiting toxicities included rash and diarrhea.[5][16]

  • Clinical Activity: Durable partial responses were observed in 11-14% of evaluable patients, including those with NRAS-mutant melanoma and both V600 and non-V600 BRAF-mutant solid tumors. Responses were noted even in patients refractory to prior BRAF/MEK inhibitor therapy.[5][16][17]

No clinical trial data for this compound were found in the consulted search results.

Conclusion

This guide provides a comparative overview of this compound and ulixertinib based on currently available data.

  • Potency: Both compounds are highly potent inhibitors of ERK2 at the biochemical level, with ulixertinib demonstrating picomolar to low-nanomolar IC50/Ki values[1][8][9]. Ulixertinib has been extensively characterized in a wide range of cancer cell lines, showing varied cellular IC50 values that depend on the specific genetic context of the cell line[7][9][12].

  • Preclinical Data: Ulixertinib has a robust preclinical data package, demonstrating significant anti-tumor activity in multiple in vivo cancer models, including neuroblastoma and glioma[1][6][7]. In contrast, published in vivo data for this compound were not identified in this review.

  • Clinical Development: Ulixertinib is a clinically evaluated, first-in-class ERK inhibitor that has shown an acceptable safety profile and durable responses in patients with MAPK pathway-driven cancers[5][16]. This provides a significant advantage in terms of translational relevance.

References

A Researcher's Guide to Validating Erk-IN-2 Target Engagement in Living Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a molecule like Erk-IN-2 engages its intended target, the extracellular signal-regulated kinase (ERK), within a living cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of three widely used methods for validating target engagement: Phospho-ERK1/2 Immunoblotting, the Cellular Thermal Shift Assay (CETSA), and the NanoBioluminescence Resonance Energy Transfer (NanoBRET™) assay. Each method offers distinct advantages and provides quantitative insights into the interaction between an inhibitor and its target protein.

This guide presents detailed experimental protocols, a quantitative comparison of expected data, and visual workflows to aid in the selection of the most appropriate assay for your research needs. While direct comparative data for this compound is not extensively published across all three platforms, this guide utilizes data from other well-characterized ERK inhibitors, such as SCH772984 and GDC-0994, to provide a representative comparison of the type of data each assay generates.

Quantitative Comparison of Target Engagement Assays

The following table summarizes the quantitative data typically obtained from each assay. The values presented are for the ERK inhibitors SCH772984 and GDC-0994 in HCT116 cells and serve as a benchmark for what researchers can expect when evaluating their own ERK inhibitors like this compound.[1]

Assay MethodParameter MeasuredERK1 EC₅₀ (nM)ERK2 EC₅₀ (nM)Key AdvantagesLimitations
Phospho-ERK1/2 Immunoblotting Inhibition of downstream substrate phosphorylation (pRSK)Not directly measured~20 (for pRSK IC₅₀ with SCH772984)Measures functional downstream pathway inhibition; Uses standard lab equipment.Indirect measure of target engagement; Lower throughput; Can be affected by off-target effects on the signaling pathway.
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of ERK1/216 (SCH772984)11 (SCH772984)Label-free; Measures direct binding to the target in a cellular context; Can be adapted for high-throughput screening.[1][2]Requires specific antibodies for detection (WB-CETSA); May not be suitable for all targets if ligand binding does not induce a significant thermal shift.
NanoBRET™ Target Engagement Assay Competitive displacement of a fluorescent tracer from a NanoLuc-ERK fusion proteinNot reportedNot reportedLive-cell assay in real-time; High-throughput compatible; Highly sensitive.[3]Requires genetic modification of cells to express the fusion protein; Dependent on the availability of a suitable tracer.

Signaling Pathway and Experimental Workflows

To visually conceptualize the processes described, the following diagrams illustrate the ERK signaling pathway and the workflows of the target engagement assays.

ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates p-ERK p-ERK This compound This compound This compound->ERK Inhibits Transcription Factors Transcription Factors p-ERK->Transcription Factors Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Experimental_Workflows cluster_WB Phospho-ERK1/2 Immunoblotting cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_NanoBRET NanoBRET™ Target Engagement Assay WB1 Treat cells with this compound WB2 Lyse cells WB1->WB2 WB3 SDS-PAGE & Western Blot WB2->WB3 WB4 Probe with p-ERK & total ERK antibodies WB3->WB4 WB5 Quantify band intensity WB4->WB5 CETSA1 Treat cells with this compound CETSA2 Heat cells to denature proteins CETSA1->CETSA2 CETSA3 Lyse cells & separate soluble fraction CETSA2->CETSA3 CETSA4 Western Blot for total ERK CETSA3->CETSA4 CETSA5 Quantify soluble ERK CETSA4->CETSA5 NB1 Transfect cells with NanoLuc-ERK NB2 Add NanoBRET tracer & this compound NB1->NB2 NB3 Incubate NB2->NB3 NB4 Measure BRET signal NB3->NB4 NB5 Calculate IC50 NB4->NB5

References

Synergistic Potential of ERK Inhibition in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The extracellular signal-regulated kinase (ERK) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. ERK inhibitors are a class of targeted therapies designed to block this pathway, thereby impeding tumor growth. While ERK inhibitors have shown promise as monotherapies, their efficacy can be enhanced and resistance mechanisms overcome when used in combination with other anticancer agents. This guide provides a comparative overview of the synergistic effects observed when ERK inhibitors are combined with other cancer drugs in preclinical studies.

It is important to note that while this guide explores the synergistic effects of ERK inhibitors as a class of compounds, specific data for "Erk-IN-2" is not available in the public domain. Therefore, this document will focus on well-documented ERK inhibitors such as U0126 , GDC-0994 , ASTX029 , and others as representative examples to illustrate the potential of ERK-targeted combination therapies.

Data on Synergistic Combinations

The following tables summarize key findings from preclinical studies investigating the synergistic or additive effects of combining ERK inhibitors with other cancer drugs across various cancer types.

Table 1: Synergistic Effects of ERK Inhibitors with Targeted Therapies

ERK InhibitorCombination DrugCancer Type/Cell LinesKey Synergistic/Additive EffectsReference
GDC-0994 (ERK1/2 inhibitor)Cobimetinib (MEK inhibitor)KRAS-mutant cancer cell linesMore durable suppression of MAPK signaling and greater than additive anti-tumor effects in vivo.[1]
ASTX029 (ERK1/2 inhibitor)SHP2 inhibitor Multiple cancer cell lines (KRAS-dependent and -independent)Enhanced loss of cellular viability in a synergistic or additive manner.[2]
Unspecified ERK inhibitorCDK1/2 and EGFR inhibitors Various cancer cell linesSynergistic anticancer effect through the downregulation of ERK1/2 stability and activity.[3][4]
Unspecified ERK inhibitorAKT inhibitor Non-small-cell lung cancer (NSCLC) cellsHighly synergistic anticancer effect with co-treatment of Betulinic Acid and an ERK inhibitor.[5]
ATG-017 (ERK1/2 inhibitor)Osimertinib (EGFR inhibitor)NCI-H1975 (EGFR mutant) cancer cells101.85% tumor growth inhibition (TGI) in a xenograft model.[6]
ATG-017 (ERK1/2 inhibitor)ATG-012 (KRAS G12C inhibitor)NCI-H358 (KRAS G12C mutant) cancer cells97.13% TGI in a xenograft model.[6]
ATG-017 (ERK1/2 inhibitor)Abemaciclib (CDK4/6 inhibitor)Cancer cells108.15% TGI in a xenograft model.[6]
ATG-012 (KRAS G12C inhibitor)ATG-017 (ERK1/2 inhibitor)KRAS G12C mutated cancer modelsStrong in vivo synergism observed.[7]

Table 2: Synergistic Effects of ERK Inhibitors with Chemotherapy and Other Agents

ERK InhibitorCombination DrugCancer Type/Cell LinesKey Synergistic/Additive EffectsReference
U0126 (MEK/ERK inhibitor)Betulinic Acid Non-small-cell lung cancer (NSCLC) cells (A549, H1650)Increased sensitivity of lung cancer cells to Betulinic Acid.[5]
PD98059 (MEK/ERK inhibitor)Tetrandrine A549 human lung carcinoma cellsSynergistically enhanced TET-induced apoptosis.[8][9]
Unspecified ERK inhibitorIonizing Radiation Various cancer cell typesPotential to enhance radiosensitivity.[10]
Unspecified ERK inhibitorHydroxychloroquine (Autophagy inhibitor)Non-small-cell lung cancer (NSCLC)Increased response of lung cancer cells to the combination of Betulinic Acid and an ERK inhibitor.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. Below are representative protocols for key experiments cited in the studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with the ERK inhibitor, the combination drug, or the combination of both at various concentrations for 24-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the indicated drugs for the specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: After drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, cleaved PARP, Bcl-2) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Synergy_Pathway cluster_0 Upstream Signaling cluster_1 MAPK/ERK Pathway cluster_2 PI3K/AKT Pathway cluster_3 Cellular Outcomes Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival AKT AKT PI3K->AKT AKT->Survival Erk_Inhibitor ERK Inhibitor Erk_Inhibitor->ERK Inhibits Other_Drug Combination Drug (e.g., AKT, MEK, SHP2 Inhibitor) Other_Drug:w->RAS:e Inhibits Other_Drug:w->MEK:e Inhibits Other_Drug:w->AKT:e Inhibits

Caption: Dual targeting of the MAPK/ERK and other survival pathways.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Cancer Cell Culture Drug_Treatment Treatment with ERK Inhibitor +/- Combination Drug Cell_Culture->Drug_Treatment Incubation Incubation (24-72h) Drug_Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Apoptosis Apoptosis (Flow Cytometry) Incubation->Apoptosis Western_Blot Protein Expression (Western Blot) Incubation->Western_Blot

Caption: General experimental workflow for evaluating drug synergy.

Conclusion

The preclinical data strongly suggest that combining ERK inhibitors with other targeted therapies or chemotherapeutic agents can lead to synergistic or enhanced anti-tumor effects. This approach has the potential to overcome intrinsic and acquired resistance to single-agent therapies that target the MAPK pathway. The synergistic interactions often result from a more complete and sustained blockade of oncogenic signaling, preventing the activation of compensatory survival pathways. These promising preclinical findings provide a strong rationale for the continued clinical investigation of ERK inhibitor combination therapies in various cancer types.

References

Orthogonal Validation of ERK Inhibitor Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Information regarding a specific inhibitor designated "Erk-IN-2" is not publicly available. This guide provides a comparative analysis of three well-characterized, publicly documented ERK inhibitors: Ulixertinib (BVD-523), SCH772984, and Ravoxertinib (GDC-0994). The principles and protocols described herein are broadly applicable for the orthogonal validation of any novel ERK inhibitor.

The RAF-MEK-ERK signaling cascade is a pivotal pathway in cellular processes, and its dysregulation is a hallmark of many cancers.[1][2] Direct inhibition of the terminal kinases, ERK1 and ERK2, represents a promising therapeutic strategy, particularly in tumors that have developed resistance to upstream inhibitors of RAF or MEK.[2] Orthogonal validation of a novel ERK inhibitor's effects on this signaling pathway is critical to confirm its mechanism of action, potency, and selectivity. This guide provides a framework for such validation, comparing the performance of three known ERK inhibitors and detailing the experimental protocols required for these assessments.

Comparative Analysis of ERK Inhibitors

The efficacy of an ERK inhibitor is determined by its ability to engage its target (ERK1/2) and elicit a downstream biological response, such as the inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following table summarizes the IC50 values for Ulixertinib, SCH772984, and Ravoxertinib in two different cell lines, highlighting their potency in both inhibiting ERK activity and affecting cell viability.

InhibitorCell LineERK Inhibition IC50 (nM)Cell Viability IC50 (nM)
Ulixertinib (BVD-523) SH-SY5Y86180
HCT-116Data not specifiedData not specified
SCH772984 SH-SY5Y7524
HCT-116Data not specifiedData not specified
Ravoxertinib (GDC-0994) SH-SY5Y97467
HCT-116Data not specifiedData not specified

Data sourced from a comparative study of ERK inhibitors.[3] It is noteworthy that inhibitors can exhibit similar ERK inhibition potencies but vastly different effects on cell viability, underscoring the importance of multiple validation assays.[3]

Experimental Protocols for Orthogonal Validation

Western Blotting for Phospho-ERK (p-ERK) Inhibition

This assay directly measures the ability of an inhibitor to block the phosphorylation of ERK, a critical step in its activation.

Objective: To quantify the dose-dependent inhibition of ERK1/2 phosphorylation by the test compound.

Methodology:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line with a constitutively active MAPK pathway (e.g., BRAF or RAS mutant) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the ERK inhibitor (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and resolve them on an SDS-PAGE gel.[4]

    • Transfer the separated proteins to a PVDF membrane.[4]

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).[4]

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[5]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[4]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[4]

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.

    • Plot the normalized phospho-ERK levels against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay

This assay assesses the downstream biological consequence of ERK inhibition on cell growth and viability.

Objective: To determine the effect of the ERK inhibitor on the proliferation of cancer cells.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.[6]

  • Inhibitor Treatment:

    • Treat the cells with a range of concentrations of the ERK inhibitor for a prolonged period (e.g., 72 hours).[6]

  • Viability Assessment:

    • Add a viability reagent such as Cell Counting Kit-8 (CCK-8), MTS, or resazurin to each well and incubate according to the manufacturer's instructions.[6]

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the viability of treated cells to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.[3]

Kinase Selectivity Profiling

This is a crucial orthogonal validation step to ensure the inhibitor is specific for ERK1/2 and does not have significant off-target effects on other kinases, which could confound experimental results and lead to toxicity.

Objective: To assess the selectivity of the inhibitor against a panel of other protein kinases.

Methodology:

  • Assay Platform:

    • Utilize a commercial kinase profiling service or an in-house platform. These typically employ radiometric, fluorescence, or luminescence-based assays.[7][8]

  • Inhibitor Screening:

    • Screen the inhibitor at a fixed concentration (e.g., 1 µM) against a broad panel of kinases representative of the human kinome.[8]

  • Dose-Response Analysis:

    • For any kinases that show significant inhibition (e.g., >50%) in the initial screen, perform a full dose-response analysis to determine the IC50 value.[8]

  • Selectivity Score Calculation:

    • Calculate a selectivity score by comparing the IC50 for ERK1/2 to the IC50 values for the off-target kinases. A higher ratio indicates greater selectivity.

Visualizing Signaling Pathways and Workflows

MAPK/ERK Signaling Pathway

The following diagram illustrates the canonical MAPK/ERK signaling cascade, the point of intervention for ERK inhibitors, and key downstream effects.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation RSK RSK ERK->RSK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Myc) ERK->TranscriptionFactors Translocation & Phosphorylation GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Cell Proliferation & Survival GeneExpression->Proliferation Inhibitor This compound (ERK Inhibitor) Inhibitor->ERK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of an ERK inhibitor.

Experimental Workflow for Orthogonal Validation

This diagram outlines the logical flow of experiments for validating a novel ERK inhibitor.

Experimental_Workflow Start Novel ERK Inhibitor BiochemicalAssay Biochemical Assay (p-ERK Western Blot) Start->BiochemicalAssay CellularAssay Cellular Assay (Proliferation) Start->CellularAssay SelectivityAssay Selectivity Profiling (Kinase Panel) Start->SelectivityAssay DataAnalysis Data Analysis & IC50 Determination BiochemicalAssay->DataAnalysis CellularAssay->DataAnalysis SelectivityAssay->DataAnalysis Validation Validated Inhibitor DataAnalysis->Validation

Caption: A streamlined workflow for the orthogonal validation of a new ERK inhibitor.

References

Safety Operating Guide

Proper Disposal of Erk-IN-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Erk-IN-2, a potent and selective ERK2 inhibitor, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection.[1] As a compound that may exhibit off-target toxicity at higher concentrations, proper waste management is critical.[1] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with general hazardous waste protocols.

Hazard Identification and Classification

Inferred Hazard Classification for this compound:

Hazard ClassClassificationPrecautionary Statements
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[2]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[2]

Personal Protective Equipment (PPE)

Before handling this compound or its waste, personnel must be equipped with the appropriate personal protective equipment to minimize exposure risks.

Required PPE:

  • Eye Protection: Safety goggles with side-shields.[2]

  • Hand Protection: Protective gloves.[2]

  • Skin and Body Protection: Impervious clothing, such as a lab coat.[2]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[2]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach from the point of generation to final disposal.

1. Waste Segregation:

  • Immediately segregate all this compound waste from non-hazardous trash.[3]

  • This includes unused product, contaminated labware (e.g., pipette tips, vials, plates), and any personal protective equipment that has come into direct contact with the compound.

2. Waste Collection and Containerization:

  • Use designated, compatible containers for collecting this compound waste. Glass containers are recommended for solvent-based waste.[4]

  • Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound".[5] Do not use acronyms or brand names.[6]

  • Keep the waste container securely closed except when adding waste.[5]

  • Store the waste container in the laboratory where the waste is generated, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2][6]

3. Spill and Contamination Cleanup:

  • In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

  • Collect the contaminated absorbent and any contaminated soil into a sealed container for disposal as hazardous waste.[2]

  • Wash the spill area thoroughly with soap and water.[7]

  • For decontamination of labware, triple rinse with a suitable solvent (e.g., ethanol or acetone), collecting all rinsate as hazardous waste.

4. Final Disposal:

  • Dispose of the collected this compound waste through an approved waste disposal plant or a licensed chemical waste management company.[2][8]

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must adhere to local, regional, and national hazardous waste regulations.[9]

  • Do not dispose of this compound down the sink or in the regular trash.[4] Sink disposal is strictly limited to non-hazardous materials.[4]

This compound Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste.

ErkIN2_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposition start This compound Waste Generated ppe Wear Appropriate PPE start->ppe spill Spill Occurs cleanup Clean Spill with Inert Absorbent spill->cleanup contaminated_materials Contaminated Materials (Gloves, Pipette Tips, etc.) segregate Segregate as Hazardous Waste contaminated_materials->segregate unused_product Unused/Expired This compound unused_product->segregate ppe->spill Yes ppe->contaminated_materials No ppe->unused_product No collect Collect in Labeled, Compatible Container segregate->collect store Store Securely in Lab collect->store cleanup->collect contact_ehs Contact Environmental Health & Safety (EHS) or Waste Management store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure compliance with safety and environmental regulations. Always consult your institution's specific guidelines and your local environmental health and safety (EHS) office for additional requirements.

References

Personal protective equipment for handling Erk-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Erk-IN-2

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent chemical compounds like this compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 2743576-56-7) was not publicly available at the time of this writing. The following safety recommendations are based on the general handling procedures for potent, biologically active small molecules and information from the Material Safety Data Sheet (MSDS) of a similar compound, ERK2 IN-5. It is crucial to perform a thorough risk assessment for your specific laboratory conditions and to handle this compound with caution.

Compound Information and Properties

This compound is a potent and highly selective inhibitor of ERK2, a key protein in the MAPK signaling pathway.[1] Due to its biological activity, it should be handled with care to avoid potential off-target effects.[1]

PropertyInformationSource
Product Name This compound[1]
CAS Number 2743576-56-7
Molecular Formula C16H18ClN5O2
Molecular Weight 347.80 g/mol
IC50 1.8 nM for ERK2[1]
Storage (Powder) 2 years at -20°C[1]
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety.

Core PPE Requirements:
  • Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Wear protective gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.

  • Body Protection: A lab coat or impervious clothing should be worn to protect the skin.

  • Respiratory Protection: Use a suitable respirator, especially when handling the powder form outside of a certified chemical fume hood, to avoid inhalation of dust.

Emergency Preparedness:

An accessible safety shower and eyewash station are critical in case of accidental exposure.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposing of this compound is crucial for maintaining a safe laboratory environment.

Handling Procedures:
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Weighing: To prevent inhalation of the powder, weigh the compound in a fume hood or a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • General Hygiene: Avoid all personal contact with the compound. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent.[1]

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. The compound should be disposed of as hazardous waste. Do not allow the chemical to enter drains or waterways.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First Aid Measures:
  • If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Spill Response:
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material to contain the spill.

  • Clean: Carefully clean the spill area with an appropriate decontaminating agent.

  • Dispose: Collect all contaminated materials in a sealed container for hazardous waste disposal.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

Safe_Handling_Workflow cluster_handling Handling Prep Wear Appropriate PPE Ventilation Work in Fume Hood Weigh Weigh Compound Ventilation->Weigh Dissolve Prepare Solution Weigh->Dissolve Store Store Properly Dissolve->Store Decontaminate Decontaminate Work Area Store->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Spill Spill Response Exposure First Aid

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.